Pafolacianine
説明
This compound is an Optical Imaging Agent. The mechanism of action of this compound is as a Fluorescence Contrast Activity.
This compound is a fluorescent imaging agent composed of a folate receptor-alpha (FRa)-targeting ligand conjugated to a fluorescent near infrared (NIR) dye, that can be used for imaging of FRa-expressing tumor cells. Upon administration, the FRa-targeting moiety of this compound specifically binds to FRa expressed on tumor cells thus selectively delivering the fluorescent dye to FRa-expressing tumor cells. Upon NIR imaging, tumor cells fluoresce, which allows for the visualization and identification of FRa-overexpressing tumor cells. FRa, a high-affinity folate-binding protein and a member of the folate receptor family, is overexpressed in various cancer cell types.
See also: this compound Sodium (active moiety of).
特性
Key on ui mechanism of action |
Pafolacianine is consists of folic acid linked by its γ-carboxyl and a short spacer to an indocyanine green-related near-infrared dye called SO456. It is used for intraoperative fluorescence for tumour identification and surgical resection. It targets the folate receptor alpha (FRα), which is often overexpressed in various cancers including ovarian cancer. Pafolacianine binds to FRα-expressing cancer cells with an affinity of ~1 nM and is internalized via receptor-mediated endocytosis to be concentrated in FR-positive cancer tissues. Pafolacianine absorbs light and in the near-infrared (NIR) region within a range of 760 nm to 785 nm with a peak absorption of 776 nm and, upon excitation, emits fluorescence within a range of 790 nm to 815 nm with a peak emission of 796 nm. |
|---|---|
CAS番号 |
1628423-76-6 |
分子式 |
C61H67N9O17S4 |
分子量 |
1326.5 g/mol |
IUPAC名 |
2-[(E)-2-[(3E)-2-[4-[(2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]-2-carboxyethyl]phenoxy]-3-[(2E)-2-[3,3-dimethyl-5-sulfo-1-(4-sulfobutyl)indol-2-ylidene]ethylidene]cyclohexen-1-yl]ethenyl]-3,3-dimethyl-1-(4-sulfobutyl)indol-1-ium-5-sulfonate |
InChI |
InChI=1S/C61H67N9O17S4/c1-60(2)46-33-44(90(81,82)83)22-24-49(46)69(28-5-7-30-88(75,76)77)51(60)26-16-38-10-9-11-39(17-27-52-61(3,4)47-34-45(91(84,85)86)23-25-50(47)70(52)29-6-8-31-89(78,79)80)54(38)87-43-20-12-37(13-21-43)32-48(58(73)74)66-56(71)40-14-18-41(19-15-40)63-35-42-36-64-55-53(65-42)57(72)68-59(62)67-55/h12-27,33-34,36,48H,5-11,28-32,35H2,1-4H3,(H9-,62,63,64,66,67,68,71,72,73,74,75,76,77,78,79,80,81,82,83,84,85,86)/t48-/m0/s1 |
InChIキー |
PDXNSXLPXJFETD-DYVQZXGMSA-N |
異性体SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C\C3=C(/C(=C\C=C/4\C(C5=C(N4CCCCS(=O)(=O)O)C=CC(=C5)S(=O)(=O)O)(C)C)/CCC3)OC6=CC=C(C=C6)C[C@@H](C(=O)O)NC(=O)C7=CC=C(C=C7)NCC8=CN=C9C(=N8)C(=O)NC(=N9)N)CCCCS(=O)(=O)O)C |
正規SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC3=C(C(=CC=C4C(C5=C(N4CCCCS(=O)(=O)O)C=CC(=C5)S(=O)(=O)O)(C)C)CCC3)OC6=CC=C(C=C6)CC(C(=O)O)NC(=O)C7=CC=C(C=C7)NCC8=CN=C9C(=N8)C(=O)NC(=N9)N)CCCCS(=O)(=O)O)C |
製品の起源 |
United States |
Foundational & Exploratory
A Technical Guide to the Chemical Structure and Synthesis of Pafolacianine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pafolacianine, also known as OTL38, is a fluorescent imaging agent designed for intraoperative use to identify malignant lesions.[1] It is composed of a folate receptor-alpha (FRα)-targeting ligand conjugated to a near-infrared (NIR) fluorescent dye.[2] FRα is a protein that is frequently overexpressed in various cancers, including ovarian cancer.[2] By targeting this receptor, this compound selectively accumulates in cancerous tissues, allowing surgeons to visualize tumors in real-time using a specialized imaging system. This guide provides a detailed overview of the chemical structure and synthesis pathway of this compound.
Chemical Structure of this compound
This compound is a complex organic molecule with the molecular formula C61H67N9O17S4 and a molar mass of 1326.49 g/mol .[3] The structure of this compound can be conceptually divided into three key components: a pteroyl group that acts as the targeting ligand, a tyrosine linker, and a near-infrared (NIR) dye that provides the fluorescent signal.[4]
The IUPAC name for this compound is: 2-{(E)-2-[(3E)-2-(4-{2-[(4-{[(2-Amino-4-oxo-3,4-dihydro-6-pteridinyl)methyl]amino}benzoyl)amino]-2-carboxyethyl}}phenoxy)-3-{(2E)-2-[3,3-dimethyl-5-sulfo-1-(4-sulfobutyl)-1,3-dihydro-2H-indol-2-ylidene]ethylidene}-1-cyclohexen-1-yl]vinyl}-3,3-dimethyl-1-(4-sulfobutyl)-3H-indolium-5-sulfonate.
Below is a diagram illustrating the core components of the this compound chemical structure.
Physicochemical and Pharmacokinetic Properties
A summary of the key quantitative data for this compound is presented in the tables below for easy reference and comparison.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C61H67N9O17S4 | |
| Molar Mass | 1326.49 g/mol | |
| Peak Absorption (λmax) | 776 nm | |
| Peak Emission (λem) | 796 nm | |
| Excitation Range | 760 - 785 nm | |
| Emission Range | 790 - 815 nm |
Table 2: Pharmacokinetic Properties of this compound
| Property | Value | Reference |
| Binding Affinity (Kd) | ~1 nM | |
| Mean Cmax | 59.1 ± 5.94 ng/mL | |
| Mean AUCinf | 63.6 ± 12.6 ng x hr/mL | |
| Mean Volume of Distribution (Vz) | 17.1 ± 5.99 L | |
| Plasma Protein Binding | 93.7% | |
| Elimination Half-life | 0.44 ± 0.23 hours | |
| Mean Plasma Clearance | 28.6 ± 4.97 L/hr |
Synthesis Pathway of this compound
The synthesis of this compound is a multi-step process that involves the strategic coupling of its three core components. The synthesis begins with a protected form of pteroic acid, which is then conjugated to a protected tyrosine linker. Following deprotection, the resulting intermediate is coupled to the S0456 near-infrared dye to yield the final this compound molecule.
The following diagram provides a high-level overview of the synthetic workflow.
Experimental Protocols
While detailed, step-by-step experimental protocols with specific reagent quantities, reaction times, and purification methods are proprietary, a general outline of the key experimental steps is provided based on published information.
Step 1: Amide Coupling
The synthesis commences with the amide coupling of N10-trifluoroacetylpteroic acid and t-Bu-protected tyrosine. This reaction forms the initial protected intermediate (26.3) and has been reported to proceed with a high yield of 97%.
Step 2: Deprotection of the Intermediate
The tert-butyl protecting groups are removed from the intermediate (26.3) using a mixture of trifluoroacetic acid (TFA), triisopropylsilane, and water. This step yields the deprotected intermediate (26.4).
Step 3: Removal of the Trifluoroacetamide Protecting Group
The trifluoroacetamide protecting group on the pteroic acid moiety is removed using sodium hydroxide in water. This step is crucial for the subsequent coupling reaction and results in the formation of a phenoxide intermediate. The pH of the reaction mixture is maintained between 9 and 10 to ensure the completion of the reaction while avoiding the hydrolysis of the S0456 dye.
Step 4: Final Coupling to the NIR Dye
The final step involves the treatment of the phenoxide intermediate with the near-infrared dye S0456 to complete the synthesis of this compound.
Purification
The final product, this compound, is purified through precipitation. The reaction mixture is added dropwise to stirred acetone, and the resulting precipitate is filtered and washed with acetone to achieve high purity.
Conclusion
This compound represents a significant advancement in the field of fluorescence-guided surgery. Its unique chemical structure, which combines a high-affinity targeting ligand with a potent near-infrared dye, enables the precise identification of malignant tissues during surgical procedures. The multi-step synthesis, while complex, allows for the controlled assembly of this sophisticated imaging agent. The quantitative data on its physicochemical and pharmacokinetic properties further underscore its suitability for clinical applications. This technical guide provides a foundational understanding of the core chemical principles underlying this compound, offering valuable insights for researchers and professionals in drug development and oncology.
References
A Technical Deep Dive into the Mechanism of Action of Pafolacianine on Folate Receptor Alpha
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pafolacianine, marketed as Cytalux®, is a near-infrared (NIR) fluorescent imaging agent approved for the intraoperative identification of malignant lesions in ovarian and lung cancer.[1][2] Its efficacy hinges on the selective targeting of folate receptor alpha (FRα), a cell surface glycoprotein that is overexpressed in a variety of epithelial malignancies while having limited expression in normal tissues.[3] This technical guide provides a comprehensive overview of the molecular mechanism of this compound, detailing its interaction with FRα, its fluorescence properties, and the methodologies used to characterize these interactions.
Core Mechanism of Action
This compound is a molecular conjugate composed of a folate analog, which serves as the targeting ligand, and a near-infrared fluorescent dye, S0456.[3][4] The mechanism of action can be delineated into three key stages:
-
Targeted Binding: this compound is administered intravenously and circulates throughout the body. The folate analog component of this compound exhibits a high binding affinity for folate receptor alpha (FRα). This specific interaction allows for the accumulation of this compound at the surface of cancer cells that overexpress FRα.
-
Internalization via Receptor-Mediated Endocytosis: Upon binding to FRα, the this compound-FRα complex is internalized into the cancer cell through a process known as receptor-mediated endocytosis. This active uptake mechanism leads to the concentration of the fluorescent agent within the malignant cells.
-
Intraoperative Visualization: The S0456 dye component of this compound is a fluorophore that absorbs light in the near-infrared spectrum and subsequently emits fluorescent light at a longer wavelength. During surgery, a specialized NIR imaging system is used to illuminate the surgical field. The accumulated this compound within the cancerous tissues fluoresces, enabling real-time visualization of malignant lesions that may not be apparent to the naked eye or through palpation.
This targeted delivery and accumulation mechanism provides a high tumor-to-background ratio, facilitating a more precise and complete resection of cancerous tissue.
Quantitative Data
The following tables summarize the key quantitative parameters that define the interaction of this compound with FRα and its fluorescence characteristics.
| Parameter | Value | Reference |
| Binding Affinity (Kd) | ~1 nM | |
| Fluorescence Excitation (Peak) | 776 nm | |
| Fluorescence Emission (Peak) | 796 nm | |
| Fluorescence Excitation Range | 760 - 785 nm | |
| Fluorescence Emission Range | 790 - 815 nm |
Table 1: Physicochemical and Binding Properties of this compound
| Endpoint | Ovarian Cancer (Phase III) | Lung Cancer (ELUCIDATE Trial) | Reference |
| Sensitivity | 83% | 76.9% (for cancerous tissue) | |
| Patient-Level False Positive Rate | 24.8% | 25.9% | |
| Additional Malignant Lesions Identified | 33.0% of patients | N/A |
Table 2: Clinical Efficacy of this compound-Guided Surgery
Experimental Protocols
The following are representative methodologies for the key experiments used to characterize the mechanism of action of this compound.
Folate Receptor Alpha Binding Affinity Assay (Radioligand Competition Assay)
This assay is a standard method to determine the binding affinity of a ligand (this compound) to its receptor (FRα).
Objective: To determine the dissociation constant (Kd) of this compound for FRα.
Materials:
-
FRα-expressing cells (e.g., KB cells, a human oral cancer cell line known for high FRα expression) or purified FRα protein.
-
Radiolabeled folic acid (e.g., [3H]folic acid).
-
Unlabeled this compound.
-
Binding buffer (e.g., PBS with 1% BSA).
-
Scintillation counter.
Protocol:
-
Cell Preparation: FRα-expressing cells are cultured to confluency, harvested, and washed with binding buffer.
-
Competition Reaction: A fixed concentration of radiolabeled folic acid is incubated with the FRα-expressing cells or purified protein in the presence of increasing concentrations of unlabeled this compound.
-
Incubation: The reaction mixtures are incubated at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium.
-
Separation of Bound and Free Ligand: The mixture is rapidly filtered through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold binding buffer to remove any non-specifically bound radiolabel.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data is plotted as the percentage of specific binding of the radiolabeled folic acid against the concentration of this compound. The IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radiolabeled folic acid) is determined. The Ki (and subsequently the Kd) is then calculated using the Cheng-Prusoff equation.
Cellular Uptake and Internalization Assay (Fluorescence Microscopy)
This assay visualizes and quantifies the internalization of this compound into FRα-expressing cells.
Objective: To confirm that this compound is internalized via receptor-mediated endocytosis.
Materials:
-
FRα-expressing cells (e.g., KB cells).
-
FRα-negative cells (as a control).
-
This compound.
-
Cell culture medium.
-
Fluorescence microscope with appropriate filter sets for near-infrared imaging.
Protocol:
-
Cell Seeding: FRα-positive and FRα-negative cells are seeded onto glass-bottom dishes or chamber slides and allowed to adhere overnight.
-
Incubation with this compound: The cell culture medium is replaced with a medium containing a known concentration of this compound.
-
Time-Course Imaging: The cells are incubated at 37°C, and fluorescence images are captured at various time points (e.g., 0, 15, 30, 60 minutes) to observe the uptake and intracellular localization of this compound.
-
Competition Assay (Optional): To confirm receptor-mediated uptake, a parallel experiment can be conducted where cells are pre-incubated with an excess of unlabeled folic acid before the addition of this compound. A significant reduction in fluorescence signal would indicate competitive binding and receptor-specific uptake.
-
Image Analysis: The fluorescence intensity within the cells is quantified using image analysis software to determine the rate and extent of internalization.
Visualizations
Caption: The mechanism of action of this compound on folate receptor alpha.
Caption: Experimental workflows for characterizing this compound's interaction with FRα.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound for Intraoperative Imaging of Folate Receptor–Positive Ovarian Cancer - The ASCO Post [ascopost.com]
- 3. This compound, the magic wand of intraoperative imaging of folate-receptor positive ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
A Technical Guide to the Photophysical and Fluorescent Properties of Pafolacianine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pafolacianine (also known as OTL38 and marketed as Cytalux™) is a folate receptor-targeted near-infrared (NIR) fluorescent imaging agent. It is comprised of a folate analog, which provides targeting to cancer cells overexpressing the folate receptor alpha (FRα), conjugated to the heptamethine cyanine dye S0456. This guide provides a detailed overview of the photophysical and fluorescent properties of this compound, its mechanism of action, and relevant experimental protocols for its characterization and use.
Core Photophysical and Fluorescent Properties
This compound is designed for optimal performance in the near-infrared window, which allows for deeper tissue penetration and reduced autofluorescence compared to imaging in the visible spectrum.[1][2] The core photophysical characteristics are summarized below.
Spectroscopic Properties
The absorption and emission spectra of this compound are characteristic of a heptamethine cyanine dye, with sharp absorption and emission peaks in the near-infrared region.
| Property | Value | Reference(s) |
| Absorption Maximum (λmax,abs) | 774 - 776 nm | [3] |
| Absorption Range | 760 - 785 nm | |
| Emission Maximum (λmax,em) | 794 - 796 nm | [3] |
| Emission Range | 790 - 815 nm | |
| Stokes Shift | ~20 nm | [3] |
Molar Absorptivity, Quantum Yield, and Fluorescence Lifetime
While precise, experimentally determined values for the molar absorptivity (extinction coefficient), fluorescence quantum yield, and fluorescence lifetime of this compound are not publicly available in the reviewed literature, typical values for heptamethine cyanine dyes can be considered for approximation. Heptamethine cyanine dyes are known for their high molar extinction coefficients. Their quantum yields can be highly dependent on the solvent and local environment. Similarly, their fluorescence lifetimes are typically in the sub-nanosecond to nanosecond range.
Photostability
This compound is reported to exhibit minimal photobleaching under the conditions of intraoperative imaging. Heptamethine cyanine dyes' photostability can be influenced by their molecular structure and environment, with some derivatives showing improved stability over others like Indocyanine Green (ICG).
Mechanism of Action and Cellular Uptake
The efficacy of this compound as a targeted imaging agent is predicated on its specific binding and internalization into cancer cells that overexpress the folate receptor alpha (FRα).
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of a Folate Receptor-Targeted Near-Infrared Molecular Contrast Agent to Localize Pulmonary Adenocarcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of Folate Receptor Targeted Optical Contrast Agents for Intraoperative Molecular Imaging - PMC [pmc.ncbi.nlm.nih.gov]
pafolacianine (OTL38) discovery and developmental history
An In-depth Technical Guide to the Discovery and Developmental History of Pafolacianine (OTL38)
Introduction
This compound, marketed under the brand name Cytalux™, is a groundbreaking optical imaging agent designed to enhance the intraoperative visualization of malignant tissues. Its development marks a significant advancement in surgical oncology, providing surgeons with a real-time tool to identify cancerous lesions that might otherwise be missed. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and developmental history of this compound, tailored for researchers, scientists, and drug development professionals. The core of this technology lies in the targeted delivery of a near-infrared (NIR) fluorescent dye to cancer cells that overexpress Folate Receptor Alpha (FRα).
Discovery and Rationale
The journey of this compound began with foundational research at Purdue University, led by Dr. Philip S. Low.[1][2][3][4] The central concept was to exploit a key biochemical difference between cancerous and healthy cells.
The Target: Folate Receptor Alpha (FRα)
Folate is an essential vitamin required for DNA synthesis and cell proliferation.[5] Cells uptake folate through specific receptors, primarily the Folate Receptor (FR). One isoform, Folate Receptor Alpha (FRα), is a glycosylphosphatidylinositol (GPI)-linked protein that is significantly overexpressed on the surface of various epithelial cancers, including ovarian, lung, breast, and endometrial cancers, while its expression in normal tissues is highly restricted. This differential expression makes FRα an ideal target for delivering imaging agents or therapeutic payloads specifically to cancer cells, minimizing off-target effects.
Molecular Design of this compound (OTL38)
This compound (also known as OTL38) was rationally designed as a three-part molecule:
-
A Targeting Ligand: A folic acid analog (pteroyl group) that binds with high affinity to FRα.
-
A Near-Infrared (NIR) Fluorescent Dye: A cyanine dye, S0456, which is an indocyanine green-related molecule.
-
A Linker: A short spacer, including a tyrosine residue, that connects the folate analog to the NIR dye.
The selection of an NIR dye was critical. NIR light (700-900 nm) has the ability to penetrate biological tissues more deeply with less autofluorescence and light scattering compared to visible light, enabling higher-contrast imaging during surgery. This compound absorbs light in the range of 760-785 nm and emits fluorescence between 790-815 nm.
Mechanism of Action
The functionality of this compound is based on a targeted, receptor-mediated process.
-
Administration and Distribution: this compound is administered intravenously. It circulates throughout the body via the bloodstream.
-
Target Binding: The folic acid component of this compound selectively binds to FRα-expressing cancer cells with a high affinity of approximately 1 nM.
-
Internalization: Following binding, the this compound-FRα complex is internalized by the cancer cell through receptor-mediated endocytosis.
-
Accumulation and Visualization: This process leads to the accumulation of the fluorescent dye within FRα-positive cancer tissues. During surgery, a specialized NIR imaging system illuminates the surgical field. The accumulated this compound absorbs this light and emits a fluorescent signal, causing the malignant lesions to "glow" and making them clearly distinguishable from surrounding healthy tissue.
Developmental History and Key Milestones
The development of this compound from a university laboratory concept to an FDA-approved drug involved key industry partnerships and rigorous clinical evaluation.
-
Pioneering Research: The foundational work on folate-receptor targeting for imaging and therapy was conducted at Purdue University.
-
2013: The technology was licensed to On Target Laboratories, Inc., a company co-founded by Dr. Low to commercialize this innovation.
-
Phase I & II Trials: Early-phase clinical trials demonstrated the safety and feasibility of this compound. A phase I trial in 12 ovarian cancer patients established an optimal dose of 0.0125mg/kg, which allowed surgeons to visualize 29% more tumors than with the naked eye. A subsequent phase II study (NCT02317705) in 29 patients showed a high sensitivity (97.97%) and positive predictive value (94.93%) for detecting malignant lesions.
-
Phase III Ovarian Cancer Trial (Study 006/NCT03180307): This pivotal, multi-center study enrolled 150 patients with known or suspected ovarian cancer. The trial successfully met its primary endpoint.
-
November 29, 2021: The U.S. Food and Drug Administration (FDA) granted approval for this compound (Cytalux) for adult patients with ovarian cancer, as an adjunct for the intraoperative identification of malignant lesions.
-
Phase III Lung Cancer Trial (ELUCIDATE/NCT04241315): On Target Laboratories initiated a Phase 3 trial to evaluate this compound in identifying cancerous nodules during lung cancer surgery.
-
December 16, 2022: The FDA approved this compound for use in lung cancer surgery, its second indication.
-
Ongoing Research: this compound is currently under investigation for its utility in other FRα-positive cancers, such as pituitary adenomas and renal-cell carcinoma.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of this compound.
Table 1: Physicochemical and Pharmacokinetic Properties of this compound
| Parameter | Value | Reference |
|---|---|---|
| Chemical Formula | C₆₁H₆₇N₉O₁₇S₄ | |
| Molecular Weight | ~1326.5 Da | |
| Binding Affinity (Kd) to FRα | ~1 nM | |
| Peak Absorption (λabs) | 776 nm | |
| Peak Emission (λem) | 796 nm | |
| Mean Cmax | 59.1 ± 5.94 ng/mL | |
| Mean AUCinf | 63.6 ± 12.6 ng x hr/mL | |
| Mean Volume of Distribution (Vz) | 17.1 ± 5.99 L | |
| Plasma Protein Binding | 93.7% | |
| Elimination Half-life | 0.44 ± 0.23 hours |
| Mean Plasma Clearance | 28.6 ± 4.97 L/hr | |
Table 2: Pivotal Phase III Efficacy Data in Ovarian Cancer (NCT03180307)
| Endpoint | Result | Reference |
|---|---|---|
| Patients in Efficacy Analysis (FAS) | 109 | |
| Primary Endpoint: Patients with ≥1 additional cancer lesion detected only with this compound | 33.0% (95% CI: 24.3% to 42.7%; p < 0.001) | |
| Subgroup: Patients undergoing interval debulking surgery with ≥1 additional lesion detected | 39.7% (95% CI: 27.0% to 53.4%) | |
| Sensitivity to Detect Ovarian Cancer | 83% | |
| Patient-Level False Positive Rate | 24.8% (Initial reports cited 20.2%) |
| Investigator-Reported Complete R0 Resection | 62.4% | |
Table 3: Key Efficacy Data from the ELUCIDATE Lung Cancer Trial (Phase III)
| Endpoint | Result | Reference |
|---|---|---|
| Localization of primary tumors not visible with white light | Occurred in 19% of patients |
| Identification of occult synchronous malignant lesions | Occurred in 8% of patients | |
Experimental Protocol: Pivotal Phase III Ovarian Cancer Study
The following outlines the methodology for the confirmatory Phase III trial (NCT03180307) that led to the first FDA approval of this compound.
-
Study Design: A Phase III, single-arm, multicenter, open-label study.
-
Objectives: To confirm the safety and efficacy of this compound for the real-time intraoperative detection of FRα-positive ovarian cancer lesions.
-
Patient Population: 178 adult women with diagnosed or high clinical suspicion of ovarian cancer scheduled for primary surgical cytoreduction, interval debulking, or recurrent ovarian cancer surgery.
-
Intervention:
-
Dose: A single intravenous (IV) infusion of this compound at a dose of 0.025 mg/kg.
-
Administration: The infusion was administered over 60 minutes, between 1 to 9 hours prior to surgery.
-
Dietary Restriction: Patients were instructed to avoid folate, folic acid, or folate-containing supplements within 48 hours before administration.
-
-
Surgical and Imaging Procedure:
-
The surgeon performed a standard assessment of the surgical field under normal white light and via palpation to identify all visible and palpable lesions planned for resection.
-
An FDA-cleared NIR imaging system was then used to inspect the surgical field.
-
Any tissue not previously identified for resection that fluoresced under NIR imaging was resected.
-
All resected tissues (both planned and additionally identified via fluorescence) were sent to a central pathology lab for histopathological confirmation of malignancy.
-
-
Primary Efficacy Endpoint: The percentage of patients in whom at least one FRα-positive ovarian cancer lesion was detected with this compound that was not detected by the surgeon under normal light and palpation. The study was considered a success if the lower bound of the 95% confidence interval exceeded a prespecified threshold of 10%.
References
- 1. On Target Laboratories, Inc. Announces Presentation of the Results from the ELUCIDATE Phase 3 Trial for CYTALUX™ (this compound) injection for Intraoperative Molecular Imaging of Lung Cancer – 3BFuture [3bfuturehealth.com]
- 2. cancernetwork.com [cancernetwork.com]
- 3. Intraoperative Tumor Detection Using this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ma1.mdedge.com [ma1.mdedge.com]
- 5. mdpi.com [mdpi.com]
A Technical Guide to the Cellular Uptake and Internalization of Pafolacianine
Prepared for: Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the cellular uptake mechanisms and internalization pathways of pafolacianine (Cytalux™), a folate receptor-targeted fluorescent imaging agent. The information presented herein is collated from publicly available clinical and pharmacological data.
Core Mechanism of Action
This compound is a molecular conjugate composed of a folic acid analog and a near-infrared (NIR) fluorescent dye, S0456, which is related to indocyanine green.[1][2][3][4] Its mechanism of action is predicated on the specific targeting of the folate receptor alpha (FRα), a glycoprotein that is frequently overexpressed on the surface of various cancer cells, including a high percentage of ovarian and lung cancers, while having limited expression in most normal tissues.[3]
Upon intravenous administration, this compound circulates systemically and selectively binds to FRα-expressing cells with high affinity. Following this binding event, the entire this compound-receptor complex is internalized by the cell, leading to an accumulation of the fluorescent dye within malignant tissues. This targeted accumulation enables real-time intraoperative visualization of cancerous lesions when illuminated by a specific NIR imaging system.
Cellular Uptake and Internalization Pathway
The primary and well-documented pathway for this compound internalization is receptor-mediated endocytosis . This is a specific and efficient process for the uptake of macromolecules and complexes.
The process can be detailed in the following steps:
-
High-Affinity Binding: this compound's folate analog moiety binds with high affinity to the folate receptor alpha (FRα) on the cancer cell surface. This binding is a critical first step that confers the specificity of the agent.
-
Clustering and Invagination: Upon binding, the this compound-FRα complexes cluster in specialized regions of the plasma membrane. These regions, often rich in clathrin, invaginate to form a pit.
-
Endosome Formation: The invaginated pit buds off from the plasma membrane to form an intracellular vesicle known as an endosome, encapsulating the this compound-receptor complex.
-
Endosomal Acidification and Release: The endosome undergoes acidification through the action of proton pumps. This acidic environment facilitates the dissociation of this compound from its receptor.
-
Receptor Recycling: The unbound folate receptors are typically recycled back to the cell surface, where they can bind to additional this compound molecules. This recycling mechanism allows for the continuous uptake and accumulation of the fluorescent agent.
-
Intracellular Accumulation: The released this compound is retained and concentrated within the cell, leading to a strong fluorescence signal in FRα-positive tissues.
The diagram below illustrates this receptor-mediated endocytosis pathway.
Quantitative Data on Cellular Uptake and Pharmacology
The following table summarizes key quantitative parameters associated with this compound's binding, uptake, and pharmacokinetics.
| Parameter | Value | Source(s) |
| Binding Affinity (to FRα) | ~1 nM | |
| Recommended Clinical Dose | 0.025 mg/kg (intravenous) | |
| Peak Plasma Concentration (Cmax) | 59.1 ± 5.94 ng/mL | |
| Area Under the Curve (AUCinf) | 63.6 ± 12.6 ng·hr/mL | |
| Volume of Distribution (Vz) | 17.1 ± 5.99 L | |
| Plasma Protein Binding | 93.7% | |
| Elimination Half-Life | 0.44 ± 0.23 hours | |
| Mean Plasma Clearance | 28.6 ± 4.97 L/hr | |
| Tumor-to-Background Ratio (Lung) | Median TBR of 3.11 in adenocarcinoma | |
| Clinical Sensitivity (Ovarian Cancer) | 83% |
Experimental Protocols for Uptake Analysis
Detailed in vitro cellular uptake protocols are not extensively described in the provided results. However, based on standard methodologies for receptor-targeted agents and descriptions of in vivo studies, a typical experimental workflow can be outlined.
In Vivo Murine Xenograft Model Protocol
This protocol is based on studies performed to confirm the FR-specific uptake of this compound.
-
Cell Line Preparation:
-
Culture FR-positive (e.g., KB) and FR-negative (e.g., A549) human cancer cell lines under standard conditions.
-
Harvest cells and prepare a suspension for implantation.
-
-
Animal Model:
-
Utilize immunodeficient mice (e.g., nu/nu mice).
-
Implant FR-positive cells subcutaneously on one flank and FR-negative cells on the contralateral flank to serve as an internal control.
-
Allow tumors to grow to a predetermined size.
-
-
Agent Administration:
-
Administer this compound intravenously (e.g., via tail vein injection) at a specified dose (e.g., 1-30 nmol/mouse).
-
-
Fluorescence Imaging:
-
At set time points post-injection (e.g., 2.5 hours), anesthetize the mice.
-
Perform whole-body NIR fluorescence imaging using an imaging system with appropriate excitation (e.g., ~776 nm) and emission (~796 nm) filters.
-
-
Data Analysis:
-
Quantify the fluorescence intensity in the tumor regions and in background normal tissue.
-
Calculate tumor-to-background ratios (TBRs).
-
Confirm specific uptake by observing high fluorescence in FR-positive tumors and minimal to no signal in FR-negative tumors.
-
-
Ex Vivo Confirmation:
-
After the final imaging session, euthanize the animals and excise the tumors and major organs (e.g., kidneys, liver).
-
Perform ex vivo imaging of the excised tissues to confirm the biodistribution of this compound.
-
The workflow for such an experiment is depicted below.
Considerations for Clinical Studies
In clinical settings, the protocol involves a single intravenous infusion of this compound (0.025 mg/kg) administered over 60 minutes, between 1 and 9 hours prior to surgery. A critical protocol requirement is the avoidance of folate, folic acid, or folate-containing supplements for 48 hours prior to administration to prevent competitive binding at the receptor site, which could reduce the efficacy of tumor detection.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound | C61H67N9O17S4 | CID 135565623 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. This compound, the magic wand of intraoperative imaging of folate-receptor positive ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Binding Affinity of Pafolacianine to Folate Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro binding affinity of pafolacianine to folate receptors. This compound, a fluorescent imaging agent, demonstrates a high affinity and specificity for folate receptor alpha (FRα), a protein overexpressed in various cancers. This targeted binding is the cornerstone of its clinical application in fluorescence-guided surgery. This document details the quantitative binding characteristics, the experimental methodologies used to determine these properties, and the primary cellular pathway initiated by this binding event.
Quantitative Binding Affinity Data
This compound exhibits a high binding affinity for the folate receptor, particularly the alpha isoform (FRα). This strong interaction is critical for its function as a targeted imaging agent, allowing it to accumulate in FRα-positive tumor cells. The binding affinity is typically quantified by the dissociation constant (Kd), with a lower Kd value indicating a stronger binding affinity.
| Ligand | Receptor | Cell Line | Assay Type | Binding Affinity (Kd) | Reference |
| This compound | Folate Receptor (FR) | FR-expressing cancer cells | Not Specified | ~1 nM | [1][2][3][4][5] |
Mechanism of Action: Folate Receptor Binding and Internalization
This compound is a folate analog conjugated to a near-infrared fluorescent dye. Its mechanism of action is initiated by the selective binding of the folate analog moiety to folate receptors on the cell surface. This binding event subsequently triggers receptor-mediated endocytosis, a process where the cell membrane engulfs the this compound-receptor complex, forming an intracellular vesicle called an endosome. This internalization process leads to the accumulation of the fluorescent agent within the target cells, enabling their visualization during surgery.
The primary signaling event initiated by this compound binding is the cascade of molecular interactions that leads to the formation and trafficking of the endocytic vesicle. While the folate receptor has been implicated in other signaling pathways, the principal and well-documented consequence of this compound binding is the initiation of this internalization process.
Experimental Protocols: In Vitro Binding Affinity Assay
The in vitro binding affinity of this compound to folate receptors is typically determined using a competitive radioligand binding assay. This method measures the ability of unlabeled this compound to compete with a radiolabeled ligand (e.g., [3H]-folic acid) for binding to the folate receptor on cultured cells or cell membranes.
Objective: To determine the dissociation constant (Kd) of this compound for the folate receptor.
Materials:
-
Cell Line: A cell line known to overexpress folate receptor alpha, such as KB cells (a human oral cancer cell line).
-
Radioligand: A radiolabeled form of folic acid, such as [3H]-folic acid.
-
Test Compound: Unlabeled this compound at various concentrations.
-
Buffers: Binding buffer (e.g., phosphate-buffered saline, pH 7.4), wash buffer.
-
Instrumentation: Scintillation counter, filtration apparatus.
Representative Protocol:
-
Cell Culture and Preparation:
-
Culture KB cells in appropriate media until they reach a suitable confluency.
-
Harvest the cells and prepare either whole cells or cell membrane homogenates. For membrane preparation, cells are typically lysed, and the membrane fraction is isolated by centrifugation.
-
-
Competitive Binding Assay:
-
In a multi-well plate, add a fixed concentration of [3H]-folic acid to each well.
-
Add increasing concentrations of unlabeled this compound to the wells. A control group with no unlabeled competitor is included to determine total binding.
-
Add the prepared cells or cell membranes to each well.
-
Incubate the plate at a controlled temperature (e.g., 4°C or 37°C) for a sufficient time to reach binding equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter using a filtration apparatus. The filter will trap the cells or membranes with the bound radioligand.
-
Wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity on each filter using a scintillation counter.
-
-
Data Analysis:
-
The amount of bound radioligand is plotted against the concentration of the unlabeled this compound.
-
The data is fitted to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
The Kd for this compound can then be calculated from the IC50 value using the Cheng-Prusoff equation: Kd = IC50 / (1 + [L]/Kd_radioligand) , where [L] is the concentration of the radioligand and Kd_radioligand is the dissociation constant of the radioligand.
-
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What are the approved indications for this compound? [synapse.patsnap.com]
- 3. This compound for intraoperative molecular imaging of cancer in the lung: The ELUCIDATE trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intraoperative Tumor Detection Using this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. onclive.com [onclive.com]
spectroscopic analysis of pafolacianine absorption and emission spectra
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pafolacianine, an FDA-approved fluorescent imaging agent, plays a crucial role in the intraoperative identification of malignant lesions. This technical guide provides an in-depth analysis of the spectroscopic properties of this compound, focusing on its absorption and emission spectra. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and visualizations of its mechanism of action to facilitate a deeper understanding and application of this targeted fluorescent probe.
Introduction
This compound is a folate receptor-targeted fluorescent agent designed for intraoperative molecular imaging. Structurally, it is a conjugate of a folate analog and a near-infrared (NIR) cyanine dye, S0456.[1][2] This design allows for the selective targeting of cells overexpressing the folate receptor alpha (FRα), which is a common characteristic of various malignancies, including ovarian and lung cancer.[1][3] Upon administration, this compound binds to FRα on the surface of cancer cells and is subsequently internalized through receptor-mediated endocytosis.[4] When illuminated with NIR light during surgery, the accumulated this compound fluoresces, enabling real-time visualization of cancerous tissues that may not be apparent to the naked eye.
Spectroscopic Properties of this compound
The efficacy of this compound as a fluorescent imaging agent is fundamentally governed by its photophysical properties, specifically its absorption and emission characteristics in the near-infrared spectrum.
Quantitative Spectroscopic Data
The key spectroscopic parameters of this compound are summarized in the table below. These values are critical for optimizing imaging systems and understanding the photophysical behavior of the molecule.
| Parameter | Value | Reference |
| Absorption Maximum (λ_max) | ~776 nm | |
| Absorption Range | 760 nm - 785 nm | |
| Emission Maximum (λ_em) | ~796 nm | |
| Emission Range | 790 nm - 815 nm | |
| Molar Extinction Coefficient (ε) | Not explicitly reported for this compound. However, similar near-infrared cyanine dyes exhibit values in the range of 27,000 to 270,000 M⁻¹cm⁻¹. | |
| Quantum Yield (Φ) | Not explicitly reported for this compound. Near-infrared fluorescent probes can have quantum yields ranging from less than 0.1 to over 0.4, depending on their structure and environment. |
Mechanism of Action: Targeting the Folate Receptor
The specificity of this compound for malignant tissues is achieved through its high affinity for the folate receptor alpha (FRα), which is overexpressed on the surface of many cancer cells. The following diagram illustrates the targeted signaling pathway.
Caption: this compound binds to FRα and is internalized via endocytosis.
Experimental Protocols for Spectroscopic Analysis
While specific, detailed experimental protocols for the in-house spectroscopic characterization of this compound are not publicly available, the following sections outline generalized and widely accepted methodologies for determining the key spectroscopic parameters of near-infrared fluorescent dyes. These protocols can be adapted by researchers for the analysis of this compound.
General Workflow for Spectroscopic Characterization
The following diagram outlines a typical workflow for the comprehensive spectroscopic analysis of a fluorescent compound like this compound.
Caption: A generalized workflow for spectroscopic characterization.
Determination of Molar Extinction Coefficient (ε)
The molar extinction coefficient is a measure of how strongly a chemical species absorbs light at a given wavelength. A general procedure for its determination is as follows:
-
Solvent Selection : Dissolve this compound in a suitable solvent (e.g., phosphate-buffered saline (PBS), dimethyl sulfoxide (DMSO)) in which it is stable and does not aggregate.
-
Preparation of Standard Solutions : Prepare a series of dilutions of this compound with known concentrations.
-
Absorbance Measurement : Using a UV-Vis spectrophotometer, measure the absorbance of each solution at the absorption maximum (λ_max, ~776 nm).
-
Data Analysis : According to the Beer-Lambert law (A = εcl), plot absorbance (A) versus concentration (c). The molar extinction coefficient (ε) can be calculated from the slope of the resulting linear fit (slope = ε * l, where l is the path length of the cuvette, typically 1 cm).
Determination of Fluorescence Quantum Yield (Φ)
The fluorescence quantum yield is the ratio of photons emitted to photons absorbed. The comparative method, using a standard with a known quantum yield, is a common approach.
-
Selection of a Standard : Choose a fluorescent standard with absorption and emission properties in a similar spectral region to this compound (e.g., indocyanine green in DMSO, although its quantum yield is low and can be solvent-dependent).
-
Preparation of Solutions : Prepare a series of dilute solutions of both the this compound sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept low (typically < 0.1) to avoid inner filter effects.
-
Absorbance and Fluorescence Measurements :
-
Measure the absorbance of each solution at the chosen excitation wavelength.
-
Measure the fluorescence emission spectrum of each solution using the same excitation wavelength and instrumental parameters.
-
-
Data Analysis :
-
Integrate the area under the fluorescence emission curve for each solution.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
The quantum yield of the sample (Φ_sample) can be calculated using the following equation:
Φ_sample = Φ_std * (Grad_sample / Grad_std) * (n_sample² / n_std²)
where Φ is the quantum yield, Grad is the gradient of the plot of integrated fluorescence intensity versus absorbance, and n is the refractive index of the solvent.
-
Conclusion
The spectroscopic properties of this compound, particularly its strong absorption and emission in the near-infrared window, coupled with its targeted delivery mechanism, make it a powerful tool for fluorescence-guided surgery. This technical guide provides the foundational spectroscopic data and generalized experimental protocols to aid researchers and developers in the continued advancement and application of this and similar targeted fluorescent probes. Further characterization to determine the precise molar extinction coefficient and quantum yield of this compound under various conditions would be of significant value to the scientific community.
References
- 1. Near-Infrared Fluorescent Probe with High Quantum Yield and Its Application in the Selective Detection of Glutathione in Living Cells and Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.aip.org [pubs.aip.org]
- 4. Design and synthesis of folate receptor-targeted squaraine dye complex for photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Pafolacianine: A Targeted Fluorescent Imaging Agent
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of pafolacianine, a first-in-class, folate receptor-targeted fluorescent imaging agent. It is designed to offer researchers, scientists, and drug development professionals a comprehensive resource on its core chemical and biological properties, mechanism of action, and established experimental protocols.
Core Molecular and Chemical Properties
This compound is a complex organic molecule designed for targeted intraoperative imaging. Its chemical structure consists of a folate analog, which provides specificity for cancer cells overexpressing the folate receptor alpha (FRα), conjugated to a near-infrared (NIR) fluorescent dye, enabling deep tissue visualization.
| Property | Value | Source(s) |
| Molecular Formula | C61H67N9O17S4 | [1][2][3][4] |
| Molecular Weight | ~1326.49 g/mol | [1] |
| Synonyms | OTL38, OTL-38, CYTALUX | |
| CAS Number | 1628423-76-6 (free acid) | |
| Appearance | Green to dark green solid | |
| Excitation Wavelength (Peak) | 760 nm - 785 nm (Peak at 776 nm) | |
| Emission Wavelength (Peak) | 790 nm - 815 nm (Peak at 796 nm) |
Mechanism of Action: Folate Receptor-Mediated Endocytosis
This compound's efficacy as a targeted imaging agent is rooted in its ability to exploit the biological pathway of folate receptor-mediated endocytosis. Many epithelial cancers, including ovarian and lung cancer, exhibit a significant overexpression of folate receptor alpha (FRα) on the cell surface.
The mechanism can be summarized in the following steps:
-
Binding: Following intravenous administration, this compound circulates throughout the body and binds with high affinity (~1 nM) to FRα on the surface of cancer cells.
-
Internalization: Upon binding, the this compound-FRα complex is internalized into the cell via receptor-mediated endocytosis. This process involves the formation of endosomes that traffic the complex into the cell.
-
Accumulation: Inside the cell, this compound accumulates, leading to a high concentration of the fluorescent dye within the cancerous tissue.
-
Fluorescence: During surgery, the targeted tissue is illuminated with a near-infrared (NIR) light source. The accumulated this compound absorbs this light and emits fluorescence, allowing for real-time visualization of malignant lesions that may not be apparent to the naked eye.
This targeted accumulation provides a high tumor-to-background ratio, enhancing the surgeon's ability to identify and resect cancerous tissue.
Experimental Protocols
The following protocols are based on methodologies reported in clinical trials for the intraoperative imaging of ovarian and lung cancer.
In Vivo Animal Studies (General Protocol)
For preclinical evaluation, mouse models bearing tumors that overexpress the folate receptor (e.g., KB tumors) are often utilized.
-
Animal Model: Mice with subcutaneously implanted KB tumors (or other relevant cancer cell lines) with a tumor diameter of >10 mm.
-
This compound Administration: Intravenous injection of this compound at doses ranging from 0.0125 mg/kg to 0.05 mg/kg. A negative control group is typically injected with a 5% glucose solution.
-
Imaging:
-
Intermittent near-infrared (NIR) imaging is performed at various time points post-injection (e.g., 6, 24, 48, and 72 hours) using an in vivo fluorescence imaging system.
-
Excitation and emission wavelengths are set according to this compound's spectral properties (Excitation: 710-760 nm; Emission: >800 nm).
-
-
Biodistribution Analysis: At a predetermined time point (e.g., 24 hours post-injection), mice are euthanized. Tumors and major organs are excised, and the fluorescence intensity of each tissue is assessed to determine the biodistribution and tumor-to-background ratio.
Clinical Trial Protocol for Intraoperative Imaging (e.g., NCT03180307 for Ovarian Cancer)
This protocol outlines the key steps for the clinical use of this compound in fluorescence-guided surgery.
-
Patient Selection: Adult patients with known or suspected ovarian or lung cancer scheduled for surgical resection.
-
Pre-administration Precautions: Patients should discontinue folate, folic acid, or folate-containing supplements 48 hours prior to this compound administration to minimize potential interference with receptor binding.
-
This compound Administration:
-
A single intravenous (IV) infusion of this compound is administered at a dose of 0.025 mg/kg.
-
The infusion is given over a period of 60 minutes.
-
Administration should occur 1 to 24 hours before surgery.
-
-
Intraoperative Imaging Procedure:
-
The surgical procedure begins with standard white-light inspection and palpation to identify visible tumors.
-
A near-infrared (NIR) imaging system is then used to illuminate the surgical field.
-
Tissues that fluoresce are considered potential malignant lesions and are further investigated by the surgeon for resection.
-
Synthesis of this compound
The chemical synthesis of this compound is a multi-step process. A general overview of the synthesis is as follows:
-
Starting Material: The synthesis begins with N10-trifluoroacetylpteroic acid.
-
Amide Coupling: This starting material undergoes an amide coupling reaction with t-Bu-protected tyrosine.
-
Deprotection: The t-Bu protecting groups are then removed.
-
Removal of Trifluoroacetamide: The trifluoroacetamide group is removed using sodium hydroxide in water.
-
Final Conjugation: The resulting phenoxide of the tyrosine linker is treated with the near-infrared dye to yield the final this compound molecule.
References
Methodological & Application
Application Notes and Protocols for Pafolacianine In Vivo Imaging in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of pafolacianine (also known as OTL38) for in vivo fluorescence imaging in murine models of cancer. This document outlines the mechanism of action, experimental procedures, data acquisition, and analysis techniques to facilitate the successful implementation of this compound-mediated tumor imaging in a preclinical research setting.
Introduction to this compound
This compound is a fluorescent imaging agent that targets the folate receptor alpha (FRα), a cell surface glycoprotein that is overexpressed in a variety of solid tumors, including ovarian, lung, and breast cancers, while having limited expression in normal tissues.[1][2] The agent consists of a folate analog, which provides specificity for FRα, conjugated to the near-infrared (NIR) fluorescent dye, S0456.[2][3] Upon intravenous administration, this compound binds with high affinity to FRα-expressing cancer cells and is subsequently internalized via receptor-mediated endocytosis.[1] This targeted accumulation within the tumor allows for high-contrast visualization of malignant tissues when illuminated with a suitable NIR imaging system. The spectral properties of this compound, with an absorption peak around 776 nm and an emission peak at approximately 796 nm, are ideal for in vivo imaging due to reduced tissue autofluorescence and deeper tissue penetration of NIR light.
Mechanism of Action and Signaling Pathway
The targeting mechanism of this compound is contingent on the overexpression of Folate Receptor Alpha (FRα) on the surface of cancer cells. The following diagram illustrates the pathway from systemic administration to intracellular accumulation.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the use of this compound in mice, compiled from preclinical studies.
| Parameter | Value | Reference |
| Molecular Weight (Sodium Salt) | 1414.4 g/mol | |
| Excitation Wavelength (Peak) | ~776 nm | |
| Emission Wavelength (Peak) | ~796 nm | |
| Recommended Mouse Dose Range | 0.01 - 0.7 mg/kg | |
| Optimal Imaging Time Post-Injection | 2 - 24 hours |
| Study Example | Mouse Model | Dose | Imaging Time | Observed Tumor-to-Background Ratio (TBR) |
| Study A | KB Xenograft | 10 nmol/mouse (~0.7 mg/kg) | 2.5 hours | Substantial tumor fluorescence observed |
| Study B | HeLa Xenograft | 0.01 mg/kg | 24 hours | Significant improvement in Signal-to-Background Ratio (SBR) |
Experimental Protocols
This section provides detailed methodologies for conducting in vivo imaging of this compound in mice.
Animal Models
Successful imaging with this compound requires the use of murine tumor models that overexpress Folate Receptor Alpha (FRα).
-
Recommended Cell Lines: KB (human oral carcinoma), HeLa (human cervical cancer), and IGROV-1 (human ovarian cancer) cells are well-established for their high FRα expression and are suitable for generating subcutaneous or orthotopic xenografts in immunocompromised mice (e.g., NOD/SCID or athymic nude mice).
-
Tumor Implantation:
-
Culture selected cancer cells under standard conditions.
-
Harvest and resuspend cells in a sterile, serum-free medium or a mixture with an extracellular matrix (e.g., Matrigel) to a final concentration of 1-5 x 10^6 cells per 100 µL.
-
Subcutaneously inject the cell suspension into the flank or mammary fat pad of 6-8 week old female immunocompromised mice.
-
Monitor tumor growth regularly using calipers. Imaging studies can typically commence when tumors reach a palpable size of approximately 100-200 mm³.
-
This compound Preparation and Administration
-
Reconstitution: Reconstitute lyophilized this compound sodium in sterile, pyrogen-free water or phosphate-buffered saline (PBS) to a desired stock concentration. Protect the solution from light.
-
Dose Calculation:
-
Determine the desired dose in mg/kg. A starting dose of 0.1 mg/kg is recommended, with optimization based on the specific tumor model and imaging system.
-
Weigh each mouse to determine the exact volume of the this compound solution to be injected.
-
Example Calculation for a 20g mouse and a 0.1 mg/kg dose:
-
Dose (mg) = 0.1 mg/kg * 0.02 kg = 0.002 mg = 2 µg
-
If the stock solution is 0.1 mg/mL, the injection volume would be 20 µL.
-
-
-
Administration: Administer the calculated dose via intravenous (tail vein) injection. This ensures rapid systemic distribution.
In Vivo Imaging Procedure
The following workflow diagram outlines the key steps for the imaging experiment.
Step-by-Step Protocol:
-
Animal Preparation:
-
Anesthetize the tumor-bearing mouse using isoflurane (2-3% for induction, 1.5-2% for maintenance) in an induction chamber.
-
Once anesthetized, transfer the mouse to the imaging system's stage, which is equipped with a nose cone for continuous isoflurane delivery.
-
Apply a sterile ophthalmic lubricant to the eyes to prevent corneal drying.
-
If necessary, remove fur from the tumor area and the surrounding region using a depilatory cream to minimize light scattering and absorption.
-
Maintain the mouse's body temperature at 37°C using a heated stage or warming pad throughout the procedure.
-
-
Image Acquisition:
-
Acquire a baseline (pre-injection) fluorescence image to assess autofluorescence.
-
Administer the prepared this compound solution intravenously.
-
At the desired time points post-injection (e.g., 2, 4, 8, and 24 hours), acquire fluorescence images.
-
Imaging System Settings:
-
Excitation Filter: Centered around 770-780 nm.
-
Emission Filter: Centered around 790-800 nm.
-
Exposure Time: Adjust to achieve a good signal-to-noise ratio without saturation of the detector (typically a few seconds).
-
Binning and F/stop: Adjust as needed to optimize image quality.
-
-
Acquire a brightfield or photographic image for anatomical reference.
-
-
Post-Imaging Care:
-
After the final imaging session, discontinue isoflurane and allow the mouse to recover in a clean, warm cage.
-
Monitor the animal until it is fully ambulatory.
-
Provide easy access to food and water.
-
Data Analysis: Tumor-to-Background Ratio (TBR) Calculation
The TBR is a critical metric for evaluating the specific accumulation of this compound in the tumor. This can be calculated using imaging analysis software such as ImageJ or Fiji.
-
Image Preparation:
-
Open the fluorescence and brightfield images in ImageJ.
-
If the fluorescence image is in color, convert it to a grayscale (8-bit or 16-bit) format (Image > Type > 8-bit).
-
-
Region of Interest (ROI) Selection:
-
Using the brightfield image as a guide, draw an ROI around the tumor on the fluorescence image.
-
Draw a second ROI of the same size on a non-tumor-bearing area (e.g., adjacent muscle tissue) to represent the background.
-
-
Intensity Measurement:
-
With the tumor ROI selected, go to Analyze > Set Measurements and ensure "Mean Gray Value" is checked.
-
Select Analyze > Measure to obtain the mean fluorescence intensity (MFI) of the tumor.
-
Repeat this process for the background ROI to obtain the MFI of the background.
-
-
TBR Calculation:
-
TBR = MFI of Tumor / MFI of Background
-
Ex Vivo Biodistribution (Optional)
To confirm the in vivo imaging results and assess the biodistribution of this compound, an ex vivo analysis can be performed.
-
Following the final in vivo imaging session, humanely euthanize the mouse.
-
Dissect the tumor and major organs (e.g., liver, kidneys, spleen, lungs, heart).
-
Arrange the excised tissues in the imaging chamber and acquire a final fluorescence image.
-
Quantify the fluorescence intensity of each organ as described for TBR calculation to determine the relative accumulation of this compound.
Conclusion
This compound is a highly effective targeted fluorescent agent for the in vivo visualization of FRα-positive tumors in murine models. By following the detailed protocols outlined in these application notes, researchers can reliably implement this technology to advance their preclinical cancer research and drug development efforts. Careful optimization of the this compound dose and imaging time points for the specific tumor model and imaging system will ensure high-quality, quantifiable data.
References
Application Notes and Protocols for Preclinical Studies with Pafolacianine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pafolacianine, sold under the brand name Cytalux, is a fluorescent imaging agent designed to aid in the intraoperative identification of malignant lesions.[1] It consists of a folate analog linked to a near-infrared (NIR) fluorescent dye.[2] The mechanism of action relies on the targeting of Folate Receptor alpha (FRα), a cell surface protein that is overexpressed in a variety of cancers, including ovarian, lung, and others, while having limited expression in normal tissues.[2] Upon intravenous administration, this compound binds to FRα-expressing cancer cells and is internalized through receptor-mediated endocytosis, leading to the accumulation of the fluorescent dye within the malignant tissue.[3][4] When illuminated with a specific NIR light, the dye fluoresces, enabling real-time visualization of tumors during surgical procedures. These application notes provide a summary of recommended this compound dosages for preclinical animal studies and detailed protocols for its use.
Quantitative Data Summary
The following tables summarize the reported dosages of this compound used in various preclinical animal models. It is important to note that the optimal dose can vary depending on the animal model, tumor type, and imaging system used.
Table 1: Recommended this compound Dosages in Preclinical Animal Models
| Animal Model | Cancer Type/Study | Route of Administration | Dosage Range | Key Findings | Reference |
| Mouse | Lung Cancer (A549 Xenografts) | Intravenous | 0.0125 - 0.250 mg/kg | 0.025 mg/kg provided a high tumor-to-background ratio at 24 hours post-injection. | |
| Mouse | Ovarian Cancer (KB Xenografts) | Intravenous | 10 nmol (approx. 0.066 mg/kg) | Substantial tumor fluorescence observed 2.5 hours post-administration. | |
| Rat | Embryo-Fetal Development | Intravenous | 0.015 - 1.5 mg/kg/day | No adverse developmental effects were observed. The No-Observed-Adverse-Effect-Level (NOAEL) was 1.5 mg/kg/day. | |
| Rabbit | Embryo-Fetal Development | Intravenous | 0.3 - 3 mg/kg/day | No adverse developmental effects were observed. The NOAEL was 3 mg/kg/day. |
Table 2: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value | Unit |
| Half-life (t½) | 9.6 | minutes |
| Time to maximum concentration (Tmax) | 5 | minutes |
| Volume of distribution (Vd) | 421.5 ± 6.6 | L/kg |
| Clearance (Cl) | 1.87 ± 0.01 | L/h |
Experimental Protocols
Protocol 1: Preparation of this compound for Preclinical Administration
Materials:
-
This compound (Cytalux) vial (typically supplied frozen)
-
5% Dextrose Injection, USP
-
Sterile syringes and needles
-
Vortex mixer
-
Light-blocking cover for the infusion bag/syringe
Procedure:
-
Thaw the frozen this compound vial at room temperature (20-25°C) for at least 90 minutes.
-
Once thawed, vortex the vial for approximately 60 seconds to ensure a homogenous solution.
-
Calculate the required volume of this compound based on the animal's body weight and the desired dose (refer to Table 1).
-
Withdraw the calculated volume from the vial using a sterile syringe.
-
Dilute the this compound in a sterile container with 5% Dextrose Injection, USP. Note: The use of other diluents may cause aggregation of this compound and should be avoided. For smaller animals like mice, the final injection volume is typically 100-200 µL. For larger animals, the concentration should be adjusted to a suitable infusion volume.
-
Gently mix the diluted solution. The final solution should be a light blue/green to clear color.
-
Protect the prepared solution from light using a light-blocking cover until administration.
Protocol 2: Administration of this compound in a Mouse Xenograft Model
Materials:
-
Tumor-bearing mouse (e.g., subcutaneous or orthotopic xenograft)
-
Prepared this compound solution (from Protocol 1)
-
Insulin syringe with a 28-30 gauge needle (for intravenous injection)
-
Animal restrainer or anesthesia equipment
Procedure:
-
Accurately weigh the mouse to determine the correct dosage volume.
-
Restrain the mouse using an appropriate method. For tail vein injections, a restraining tube is commonly used. Anesthesia may be used if required by the institutional animal care and use committee (IACUC) protocol.
-
Warm the mouse's tail with a heat lamp or warm water to dilate the lateral tail veins.
-
Administer the prepared this compound solution (typically 100-200 µL) via a single intravenous injection into one of the lateral tail veins.
-
Monitor the animal for any immediate adverse reactions.
-
Proceed with the imaging protocol at the predetermined time point post-injection (e.g., 2.5 to 24 hours).
Protocol 3: Preclinical Fluorescence-Guided Surgery Imaging
Materials:
-
Animal administered with this compound
-
Near-infrared (NIR) fluorescence imaging system compatible with this compound's spectral properties (Excitation: ~760-785 nm, Emission: ~790-815 nm).
-
Surgical tools for the planned procedure
-
Anesthesia system
Procedure:
-
Anesthetize the animal according to the approved IACUC protocol.
-
Position the animal on the surgical stage of the NIR imaging system.
-
Perform the surgical exposure of the tumor and surrounding tissues.
-
Switch the imaging system to the NIR fluorescence mode. The excitation and emission wavelengths should be set to match the spectral characteristics of this compound.
-
Observe the surgical field on the monitor. Tissues with high this compound uptake will appear fluorescent, distinguishing them from the surrounding normal tissue.
-
Use the real-time fluorescence signal to guide the resection of the malignant tissue.
-
After resection, the surgical bed can be re-imaged to assess for any residual fluorescence, which may indicate remaining malignant tissue.
-
Following the procedure, close the surgical site and provide appropriate post-operative care as per the IACUC protocol.
Visualizations
References
Application Notes and Protocols for Near-Infrared (NIR) Imaging with Pafolacianine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pafolacianine, marketed as Cytalux®, is a fluorescent imaging agent designed for the intraoperative identification of malignant lesions. It is a folate analog conjugated to a near-infrared (NIR) fluorescent dye. This targeted approach allows for the visualization of cancers that overexpress folate receptor-alpha (FRα), such as ovarian and lung cancer, providing real-time guidance to surgeons. This document provides detailed application notes and protocols for the use of this compound with compatible near-infrared (NIR) imaging systems.
Principle of this compound-Based NIR Imaging
This compound's mechanism of action is based on its high affinity for folate receptor alpha (FRα), a protein frequently overexpressed on the surface of various cancer cells, including those of the ovaries and lungs, while having limited expression in healthy tissues.[1][2][3] The this compound molecule consists of a folate analog, which serves as the targeting ligand for FRα, linked to the NIR fluorescent dye S0456.[3][4]
Upon intravenous administration, this compound circulates throughout the body and binds to FRα-expressing cancer cells with high affinity. The binding is followed by receptor-mediated endocytosis, leading to the accumulation of the fluorescent agent within the cancer cells. When the surgical field is illuminated with a compatible NIR imaging system, the accumulated this compound is excited and emits a fluorescent signal in the near-infrared spectrum. This allows surgeons to differentiate between cancerous and healthy tissue in real-time, aiding in the complete resection of tumors.
Signaling Pathway and Cellular Uptake of this compound
Caption: this compound binds to FRα and is internalized, leading to NIR fluorescence upon excitation.
Compatible Near-Infrared (NIR) Imaging Systems
This compound is designed to be used with NIR imaging systems that are FDA-cleared for use with this specific agent. These systems must be capable of exciting the this compound dye and detecting its fluorescent emission. Clinical data supports the use of NIR imaging devices that have an excitation wavelength range of 760 nm to 785 nm and a detection emission range of 790 nm to 815 nm.
One such compatible system is the Synergy Vision™ imaging system , which has been cleared for use with Cytalux® (this compound) injection. It is crucial for surgeons to undergo training provided by the device manufacturer on the proper use of the specific NIR imaging system for fluorescence-guided surgery.
Key Specifications for Compatible NIR Imaging Systems
| Parameter | Specification Range | Rationale |
| Excitation Wavelength | 760 nm - 785 nm | To optimally excite the this compound dye, which has a peak absorption of 776 nm. |
| Emission Detection | 790 nm - 815 nm | To capture the fluorescence emitted by this compound, which has a peak emission of 796 nm. |
| Real-time Imaging | Yes | Essential for providing surgeons with immediate visual feedback during the procedure. |
| FDA Clearance | Cleared for use with this compound | Ensures the system has been validated for safety and efficacy with this specific imaging agent. |
Experimental Protocols
Patient Preparation and this compound Administration
This protocol is based on clinical trial methodologies for ovarian and lung cancer surgeries.
1. Patient Eligibility and Pre-administration Precautions:
-
Confirm the patient has a known or suspected cancer that is likely to overexpress FRα (e.g., ovarian or lung cancer).
-
Verify the patient's pregnancy status, as this compound may cause fetal harm.
-
Instruct the patient to avoid folate, folic acid, or folate-containing supplements for 48 hours prior to this compound administration.
2. This compound Dosage and Preparation:
-
The recommended dose of this compound is 0.025 mg/kg.
-
Prepare the this compound infusion solution using only 5% Dextrose Injection as the diluent to prevent aggregation of the drug, which can lead to infusion reactions.
3. Administration Protocol:
-
Administer the prepared this compound solution as a single intravenous infusion over 60 minutes.
-
The infusion should be completed 1 to 9 hours before surgery for ovarian cancer and 1 to 24 hours before surgery for lung cancer.
Intraoperative NIR Imaging Workflow
Caption: A typical workflow for intraoperative NIR imaging with this compound.
1. Initial Surgical Assessment:
-
Begin the surgical procedure using standard white light for visualization and palpation to identify visible and palpable lesions.
2. Activation of NIR Imaging:
-
Once the initial assessment is complete, switch the compatible imaging system to NIR mode.
3. Fluorescence Detection:
-
Systematically scan the entire surgical field with the NIR imaging system to detect fluorescent signals from this compound-accumulated tissues.
4. Lesion Identification and Resection:
-
Fluorescent areas indicate the potential presence of malignant tissue that may not have been visible under white light or palpable.
-
Resect all identified fluorescent lesions. In clinical trials, surgeons performed further resection based on observed fluorescence at their discretion.
5. Margin Assessment:
-
After resection, re-examine the surgical margins using the NIR imaging system to ensure no residual fluorescent tissue remains.
Quantitative Data from Clinical Studies
The efficacy of this compound in identifying additional malignant lesions has been demonstrated in several clinical trials. The following tables summarize key quantitative data from these studies.
Efficacy in Ovarian Cancer
| Metric | Study (NCT03180307) | Description |
| Additional Lesion Detection | 26.9% of patients (36 out of 134) | Percentage of patients in whom at least one malignant lesion was detected with this compound that was not observed by standard visual or tactile inspection. |
| Patient-Level False Positive Rate | 20.2% | The rate of patients with at least one false positive lesion detected by this compound-guided imaging. |
| Sensitivity | 83% | The ability of this compound with NIR imaging to correctly identify ovarian cancer lesions. |
Efficacy in Lung Cancer (ELUCIDATE Trial)
| Metric | ELUCIDATE Trial | Description |
| Clinically Significant Event | Occurred in 53% of evaluated participants | A meaningful change in the surgical operation, such as the removal of a primary nodule or synchronous cancer lesion only detected by NIR, or the identification of a positive margin. |
| Primary Nodule Localization | 19% of subjects | Percentage of patients where NIR imaging located the primary nodule that the surgeon could not find with white light and palpation. |
| Detection of Occult Synchronous Lesions | 8% of subjects | Percentage of patients in whom NIR imaging revealed additional malignant lesions not detected using white light. |
Safety and Adverse Reactions
The safety of this compound has been evaluated in multiple clinical studies. The most common adverse reactions are generally mild to moderate.
| Adverse Reaction | Incidence Rate (≥1%) |
| Nausea | 13% |
| Vomiting | 5% |
| Abdominal Pain | 2% |
| Flushing | 2% |
| Other Infusion-Related Reactions | 2% |
| Hypersensitivity | 2% |
| Elevation in Blood Pressure | 1% |
| Dyspepsia | 1% |
| Chest Discomfort | 1% |
Data compiled from studies in patients with ovarian and lung cancer.
Conclusion
This compound, when used in conjunction with a compatible NIR imaging system, offers a significant advancement in the surgical management of FRα-positive cancers. By providing real-time intraoperative visualization of malignant lesions, it has the potential to improve the completeness of tumor resection and, consequently, patient outcomes. Adherence to the detailed protocols for administration and imaging is crucial for the safe and effective use of this targeted fluorescent agent. Researchers and clinicians should ensure they are using FDA-cleared imaging systems and have completed the necessary training.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Cytalux (this compound) for Identification of Ovarian Cancer, USA [clinicaltrialsarena.com]
- 3. This compound, the magic wand of intraoperative imaging of folate-receptor positive ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, the magic wand of intraoperative imaging of folate-receptor positive ovarian cancer - Gul - Annals of Translational Medicine [atm.amegroups.org]
Application Notes and Protocols for Pafolacianine in Fluorescence-Guided Surgery Research in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of pafolacianine (also known as OTL38) in preclinical fluorescence-guided surgery research using animal models. This document outlines the mechanism of action, key experimental protocols, and expected quantitative outcomes to facilitate the successful implementation of this technology in a research setting.
Introduction to this compound
This compound is a fluorescent imaging agent designed to enhance the visualization of malignant tissues during surgery. It consists of a folate analog chemically linked to the near-infrared (NIR) fluorescent dye, S0456. The agent's efficacy stems from its ability to selectively target the folate receptor-alpha (FRα), a cell surface glycoprotein that is overexpressed in a wide variety of malignancies, including ovarian, lung, breast, and kidney cancers, while having limited expression in healthy tissues.[1][2][3]
Upon intravenous administration, this compound circulates throughout the body and binds with high affinity to FRα-expressing cancer cells. The bound agent is then internalized through receptor-mediated endocytosis, leading to its accumulation within the tumor cells. When illuminated with a specific wavelength of NIR light, the S0456 dye fluoresces, allowing for the real-time identification of cancerous lesions that may be too small or otherwise undetectable by visual inspection or palpation alone.[1][4]
Optical Properties:
-
Peak Excitation: 776 nm
-
Peak Emission: 796 nm
Mechanism of Action and Signaling Pathway
The targeting mechanism of this compound is contingent on the overexpression of FRα on the surface of cancer cells. The following diagram illustrates the pathway from administration to fluorescence detection.
Experimental Protocols
The following are generalized protocols for in vivo fluorescence imaging and fluorescence-guided surgery using this compound in murine models. These should be adapted based on the specific animal model, tumor type, and imaging equipment.
Animal Models
A variety of xenograft models can be utilized to study the efficacy of this compound. The choice of cell line should be based on its known FRα expression.
Table 1: Examples of Cell Lines for Xenograft Models
| Cell Line | Cancer Type | FRα Expression |
| A549 | Lung Adenocarcinoma | High |
| KB | Cervical Carcinoma | High |
| HeLa | Cervical Carcinoma | High |
| IGROV-1 | Ovarian Carcinoma | High |
Protocol for Subcutaneous Xenograft Model Generation:
-
Culture the selected cancer cell line under appropriate conditions.
-
Harvest and resuspend the cells in a suitable medium (e.g., PBS or Matrigel) at a concentration of 1-5 x 10^6 cells per 100 µL.
-
Inject the cell suspension subcutaneously into the flank of immunocompromised mice (e.g., athymic nude mice).
-
Allow tumors to grow to a palpable size (e.g., 5-10 mm in diameter) before initiating imaging studies.
This compound Administration and Imaging
Materials:
-
This compound (OTL38)
-
Sterile PBS or 0.9% saline for dilution
-
Syringes and needles for intravenous injection
-
In vivo fluorescence imaging system equipped with appropriate excitation and emission filters for the NIR spectrum.
Protocol:
-
Dosing: A dose of 0.025 mg/kg of this compound has been shown to be effective in murine models.
-
Administration: Dilute the calculated dose of this compound in sterile PBS or saline. Administer the solution via intravenous (tail vein) injection.
-
Timing of Imaging: Optimal tumor-to-background ratios are typically observed 24 hours post-injection.
-
Anesthesia: Anesthetize the animal using a suitable method (e.g., isoflurane inhalation) for the duration of the imaging procedure.
-
Image Acquisition:
-
Place the anesthetized mouse in the imaging chamber.
-
Use an excitation wavelength of approximately 776 nm and an emission filter centered around 796 nm.
-
Acquire both white light and fluorescence images.
-
Analyze the images to determine the tumor-to-background ratio (TBR). The TBR is calculated by dividing the mean fluorescence intensity of the tumor by the mean fluorescence intensity of the adjacent normal tissue.
-
Fluorescence-Guided Surgery
Materials:
-
Surgical instruments
-
A fluorescence-guided surgery imaging system capable of real-time NIR fluorescence visualization.
Protocol:
-
Administer this compound and wait for the optimal imaging window as described above.
-
Anesthetize the animal and prepare the surgical site.
-
Make an incision and expose the tumor area.
-
Under white light, identify the visible tumor margins.
-
Switch to the NIR fluorescence imaging mode to visualize the fluorescent signal from the tumor.
-
The fluorescence signal will guide the resection of the tumor, helping to identify any residual malignant tissue that is not visible under white light.
-
After resection, inspect the tumor bed under NIR imaging to ensure all fluorescent tissue has been removed.
-
Excised tissues can be imaged ex vivo to confirm fluorescence and correlated with histopathology.
Quantitative Data Summary
The following table summarizes quantitative data from preclinical studies of this compound in animal models.
Table 2: Quantitative this compound Performance in Murine Models
| Animal Model | Cancer Cell Line | Dose (mg/kg) | Imaging Time (post-injection) | Mean Tumor-to-Background Ratio (TBR) | Reference |
| Subcutaneous Xenograft | A549 (Lung) | 0.025 | 24 hours | 2.9 (SD 0.6) | |
| Subcutaneous Xenograft | A549 (Lung) | 0.050 | 24 hours | 2.42 | |
| Subcutaneous Xenograft | A549 (Lung) | 0.250 | 24 hours | 2.89 |
Biodistribution
Biodistribution studies are crucial for understanding the in vivo behavior of this compound. The following is a general protocol for assessing biodistribution.
Protocol:
-
Inject tumor-bearing mice with this compound as described previously.
-
At a predetermined time point (e.g., 24 hours), euthanize the mice.
-
Dissect and collect major organs (e.g., tumor, liver, kidneys, spleen, lungs, muscle, heart).
-
Measure the fluorescence intensity of each organ using an in vivo imaging system or a specialized tissue scanner.
-
Calculate the percent injected dose per gram of tissue (%ID/g) for each organ.
A study with A549 xenografts showed that after 24 hours, the highest fluorescence was observed in the tumor, with lower levels in other organs, demonstrating favorable tumor-specific accumulation.
Experimental Workflow Diagram
The following diagram outlines the logical flow of a typical preclinical study involving this compound for fluorescence-guided surgery research.
Conclusion
This compound is a promising tool for enhancing the precision of oncologic surgery. These application notes and protocols provide a framework for researchers to design and execute preclinical studies to further evaluate its potential in various animal models of cancer. Adherence to these guidelines, with appropriate modifications for specific experimental needs, will facilitate the generation of robust and reproducible data.
References
- 1. cancernetwork.com [cancernetwork.com]
- 2. Advancing intraoperative tumour detection and molecular-guided precision surgery, FDA’s approval of this compound injection: an editorial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, the magic wand of intraoperative imaging of folate-receptor positive ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intraoperative Tumor Detection Using this compound - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pafolacianine in 3D Cell Culture and Organoid Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing pafolacianine, a near-infrared (NIR) fluorescent imaging agent, for the identification and characterization of folate receptor alpha (FRα)-positive cancer cells in 3D cell culture and organoid models.
This compound is a folate analog conjugated to a NIR dye, allowing for targeted visualization of cells overexpressing FRα, a common feature in various epithelial cancers.[1][2] Its application in 3D models can provide valuable insights into drug targeting, tumor heterogeneity, and the efficacy of FRα-targeted therapies in a more physiologically relevant context than traditional 2D cell culture.
Mechanism of Action
This compound targets and binds to the folate receptor alpha (FRα) on the cell surface with high affinity.[2][3] Following binding, the this compound-FRα complex is internalized through receptor-mediated endocytosis, leading to the accumulation of the fluorescent dye within the target cells.[4] When excited with a near-infrared light source, this compound emits fluorescence, enabling the visualization of FRα-positive cells and tumor masses.
Data Presentation
While specific quantitative data for this compound in 3D cell culture and organoid models is not extensively available in published literature, the following tables summarize key optical properties and clinical performance metrics that can serve as a reference for in vitro studies.
Table 1: Optical Properties of this compound
| Property | Wavelength (nm) | Reference |
| Peak Absorption | 776 | |
| Absorption Range | 760 - 785 | |
| Peak Emission | 796 | |
| Emission Range | 790 - 815 |
Table 2: In Vivo Performance of this compound (Clinical Data)
| Metric | Value | Cancer Type | Reference |
| Sensitivity | 83% | Ovarian Cancer | |
| Patient-Level False Positive Rate | 20.2% | Ovarian Cancer | |
| Tumor-to-Background Ratio (TBR) - Adenocarcinoma | 3.11 ± 0.31 | Lung Cancer | |
| Tumor-to-Background Ratio (TBR) - Squamous Cell Carcinoma | 1.89 ± 0.29 | Lung Cancer |
Experimental Protocols
The following protocols are generalized for the use of this compound in 3D cell culture models. Optimization of concentrations, incubation times, and imaging parameters is recommended for specific cell lines and culture systems.
Protocol 1: Spheroid and Organoid Culture
This protocol describes the general formation of 3D spheroids from FRα-positive cancer cell lines.
Materials:
-
FRα-expressing cancer cell line (e.g., OVCAR-3, IGROV-1 for ovarian cancer; A549 for lung cancer)
-
Complete cell culture medium
-
Ultra-low attachment (ULA) round-bottom plates (e.g., 96-well)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
Procedure:
-
Culture FRα-positive cancer cells in standard 2D culture flasks until they reach 70-80% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh complete medium and perform a cell count.
-
Seed the desired number of cells (typically 1,000-5,000 cells/well) into each well of a ULA 96-well plate.
-
Centrifuge the plate at a low speed (e.g., 100 x g) for 5 minutes to facilitate cell aggregation at the bottom of the wells.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2. Spheroids will typically form within 24-72 hours.
-
For organoid cultures, follow established protocols specific to the tissue of origin, which often involve embedding cells in an extracellular matrix like Matrigel.
Protocol 2: this compound Staining of 3D Models
Materials:
-
This compound
-
Serum-free cell culture medium
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
Procedure:
-
Once spheroids or organoids have reached the desired size and morphology, carefully remove half of the culture medium from each well.
-
Prepare a working solution of this compound in serum-free medium. The optimal concentration should be determined empirically but can be started in the nanomolar to low micromolar range based on its high affinity for FRα.
-
Add the this compound working solution to each well, bringing the final volume back to the original volume.
-
Incubate the plate for a predetermined period (e.g., 1-4 hours). Incubation time should be optimized to achieve a high signal-to-background ratio.
-
Gently wash the spheroids/organoids by removing the this compound-containing medium and replacing it with fresh, pre-warmed complete medium. Repeat the wash step 2-3 times to remove unbound this compound.
Protocol 3: Near-Infrared (NIR) Fluorescence Imaging
Materials:
-
Fluorescence microscope equipped with a NIR laser source (excitation ~776 nm) and an appropriate emission filter (~796 nm).
-
Confocal or multiphoton microscopy is recommended for enhanced imaging depth and resolution in 3D models.
Procedure:
-
Place the 96-well plate containing the stained spheroids/organoids onto the microscope stage.
-
Use a low magnification objective (e.g., 10x) to locate the spheroids/organoids in the wells.
-
Switch to the NIR channel for fluorescence imaging. Adjust the laser power and detector gain to obtain a clear signal with minimal background fluorescence.
-
Acquire single-plane images or Z-stacks to capture the 3D structure of the fluorescence signal within the spheroid/organoid.
-
Perform image analysis to quantify fluorescence intensity, signal distribution, and co-localization with other markers if applicable. The tumor-to-background ratio can be calculated by comparing the fluorescence intensity of the spheroid/organoid to an unstained control or a region of low background fluorescence.
Visualizations
Caption: this compound binds to FRα, leading to internalization and NIR fluorescence.
Caption: Workflow for visualizing FRα in 3D models using this compound.
Caption: Relationship between FRα, this compound, and 3D model imaging applications.
References
- 1. Fluorescence Imaging of 3D Cell Models with Subcellular Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, the magic wand of intraoperative imaging of folate-receptor positive ovarian cancer - Gul - Annals of Translational Medicine [atm.amegroups.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
Application Note: Ex Vivo Identification of Tumor Margins in Resected Tissue Samples Using Pafolacianine
Audience: Researchers, scientists, and drug development professionals.
Introduction Pafolacianine is a fluorescent imaging agent designed for the intraoperative identification of malignant lesions.[1][2] It consists of a folate analog chemically linked to a near-infrared (NIR) fluorescent dye.[3][4] The agent's mechanism relies on its ability to target the folate receptor alpha (FRα), a protein frequently overexpressed in various epithelial cancers, including ovarian and lung cancer, while having limited expression in normal tissues.[3] Upon intravenous administration, this compound binds with high affinity to FRα on cancer cells and is internalized through receptor-mediated endocytosis, leading to its accumulation in malignant tissues. When illuminated by a specific NIR imaging system, the agent fluoresces, enabling real-time visualization of tumors that may not be apparent to the naked eye or through palpation. This application note provides a detailed protocol for the ex vivo use of this compound to identify tumor margins in freshly resected tissue samples, a critical step in ensuring complete tumor removal and reducing the risk of local recurrence.
Mechanism of Action
This compound's targeting mechanism is highly specific. After intravenous infusion, the this compound molecule circulates throughout the body. The folate analog component of the molecule acts as a ligand, binding with high affinity (approximately 1 nM) to FRα expressed on the surface of cancer cells. This binding event triggers receptor-mediated endocytosis, a process where the cell membrane engulfs the this compound-receptor complex, drawing it into the cell. This internalization leads to a high concentration of the NIR dye within the malignant cells compared to surrounding healthy tissue, which has low FRα expression. The conjugated NIR dye, S0456, absorbs light in the 760-785 nm range and emits fluorescence between 790-815 nm. This emission is captured by a dedicated NIR imaging system, rendering the cancerous tissue visibly fluorescent to the surgeon or researcher.
Quantitative Data Summary
The efficacy of this compound in identifying malignant tissue has been evaluated in several clinical trials. The following tables summarize key performance metrics for its use in lung and ovarian cancer, as well as other adenomas.
Table 1: Performance of this compound in Lung Cancer (ELUCIDATE Trial)
| Metric | Value | Confidence Interval (95%) | Source(s) |
| Overall Cancerous Lesion Detection | |||
| Sensitivity | 76.9% (80/104 lesions) | 66.7% - 84.2% | |
| False-Positive Rate | 25.9% (28/108 fluorescent lesions) | 18.2% - 35.2% | |
| Detection in FRα-Positive Cancers | |||
| Sensitivity | 77.2% (71/92 lesions) | 66.3% - 84.8% | |
| False-Positive Rate | 21.1% (19/90 fluorescent lesions) | 13.8% - 30.9% | |
| Clinically Significant Events | |||
| Identification of Close Margins (≤10 mm) | 38% of participants | 28.5% - 48.3% | |
| Localization of Occult Primary Nodule | 19% of participants | 11.8% - 28.1% | |
| Detection of Occult Synchronous Lesions | 8% of participants | 3.5% - 15.2% |
Table 2: Performance of this compound in Ovarian Cancer (Phase 3 Trial)
| Metric | Value | Confidence Interval (95%) | Source(s) |
| Detection of Additional Malignant Lesions | 33.0% of participants | 24.3% - 42.7% | |
| Sensitivity (Lesion Level) | 83% | 73.9% - 89.4% | |
| Patient False-Positive Rate | 24.8% | 17.6% - 33.6% | |
| Achievement of Complete Resection (R0) | Reported in 62.4% of patients | N/A |
Table 3: Performance of this compound in Nonfunctional Pituitary Adenomas
| Metric | Value | Source(s) |
| Sensitivity | ~75% | |
| Specificity | 100% | |
| Positive Predictive Value | 100% | |
| Negative Predictive Value | 62% | |
| Margin Estimation Accuracy | 100% |
Experimental Protocols
This section outlines the detailed methodology for patient preparation and the ex vivo analysis of resected tissue samples using this compound.
Protocol 1: Patient Preparation and this compound Administration
Objective: To administer this compound intravenously to achieve optimal tumor-to-background fluorescence ratio at the time of surgery.
Materials:
-
This compound (CYTALUX®) for injection
-
Standard IV infusion equipment
-
Patient consent forms and screening documentation
Procedure:
-
Patient Screening: Confirm the patient has a known or suspected malignancy known to overexpress FRα (e.g., ovarian, lung cancer).
-
Folate Supplementation Restriction: Instruct patients to discontinue folate, folic acid, or folate-containing supplements at least 48 hours prior to this compound administration, as these may interfere with the agent's efficacy.
-
Dosing: Prepare a single intravenous dose of this compound at 0.025 mg/kg.
-
Administration: Administer the prepared dose via IV infusion. The infusion should be completed between 1 and 24 hours before surgery.
-
Monitoring: Monitor the patient for any potential infusion-related adverse reactions, such as nausea, vomiting, or flushing. These reactions are typically mild to moderate.
Protocol 2: Ex Vivo Resected Tissue Margin Assessment
Objective: To use an NIR imaging system to assess the surgical margins of a resected tissue specimen for the presence of residual fluorescence, indicative of potential malignancy.
Materials:
-
Resected tissue specimen
-
Sterile, non-fluorescent surface or container for specimen placement
-
FDA-cleared NIR fluorescence imaging system compatible with this compound (excitation ~776 nm, emission ~796 nm)
-
Surgical marking dyes (optional, for correlating fluorescent areas)
-
Specimen containers with formalin for histopathology
Procedure:
-
Specimen Reception: Immediately upon excision, receive the fresh tissue specimen from the surgical field.
-
Back Table Setup: Place the specimen on a sterile, non-fluorescent back table or container. Orient the specimen anatomically as it was in situ. If necessary, use sutures or other markers to maintain orientation.
-
NIR Imaging: Position the NIR camera system over the specimen. Activate the NIR mode to illuminate the tissue.
-
Margin Inspection: Systematically inspect all surgical margins of the specimen for fluorescence. A positive signal at the margin suggests the presence of FRα-positive tissue, which may represent residual tumor.
-
Signal Documentation: Capture high-resolution images of both the white-light view and the NIR fluorescent view of the specimen, paying close attention to the margins.
-
Correlation (Optional): If a fluorescent area is identified at a margin, a surgeon may mark the corresponding area on the patient's surgical cavity for potential further resection. The fluorescent spot on the specimen itself can also be marked with a surgical dye prior to fixation.
-
Histopathological Submission: Following the ex vivo imaging analysis, the entire specimen should be submitted for standard histopathological analysis (e.g., frozen section or permanent formalin-fixed paraffin-embedded sections). This step is crucial for confirming whether the fluorescent areas correspond to malignant, benign, or inflammatory tissue.
Visualized Workflow and Decision Logic
The successful implementation of this compound for margin assessment involves a coordinated workflow from patient administration to pathological confirmation.
Interpretation of Results & Decision Logic
The fluorescence signal provides real-time information but must be interpreted carefully and always confirmed with pathology.
-
Positive Fluorescence at Margin: A clear fluorescent signal at the inked margin of the resected tissue suggests a high probability of residual FRα-positive cells. This finding may prompt the surgeon to re-excise tissue from the corresponding area in the surgical cavity.
-
Negative Fluorescence at Margin: The absence of a signal suggests that the margin is likely free of FRα-expressing tumor cells.
-
False Positives and Negatives: It is critical to acknowledge the possibility of interpretation errors.
-
False positives can occur, as fluorescence may be seen in non-cancerous tissues like areas of inflammation or normal tissues that express FRα or FRβ (e.g., kidneys, activated macrophages in lymph nodes). The false-positive rate in lung cancer trials was around 25.9%.
-
False negatives can also occur, meaning non-fluorescent tissue does not definitively rule out the presence of cancer.
-
The final determination of the margin status is always made by a pathologist.
References
Application Notes and Protocols for Pafolacianine Administration in Ovarian Cancer Xenograft Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pafolacianine, also known as OTL38, is a folate-analog conjugate of a near-infrared (NIR) fluorescent dye. It functions as a targeted imaging agent designed to aid in the visualization of malignant tissues that overexpress folate receptor-alpha (FRα).[1][2] FRα is a glycoprotein that is frequently overexpressed in a variety of epithelial malignancies, including a high percentage of ovarian cancers, while having limited expression in most normal tissues.[3][4] This differential expression provides a high tumor-to-background ratio, making FRα an attractive target for diagnostic and therapeutic applications.[4]
The mechanism of action for this compound involves the binding of its folate moiety to FRα on the surface of cancer cells with high affinity. Following binding, the this compound-FRα complex is internalized via receptor-mediated endocytosis, leading to the accumulation of the NIR dye within the cancer cells. When illuminated with NIR light, the dye fluoresces, allowing for real-time visualization of the cancerous lesions. This compound absorbs light in the 760-785 nm range and emits fluorescence between 790-815 nm. This application note provides detailed protocols for the use of this compound in preclinical ovarian cancer xenograft models, along with a summary of relevant quantitative data.
Data Presentation
The following tables summarize the key optical properties of this compound and the available data from preclinical and clinical studies.
Table 1: Optical Properties of this compound
| Property | Wavelength (nm) |
| Peak Absorption | 776 |
| Absorption Range | 760 - 785 |
| Peak Emission | 796 |
| Emission Range | 790 - 815 |
| Data sourced from DrugBank Online. |
Table 2: Preclinical Imaging Parameters for Folate-Targeted NIR Probes in Ovarian Cancer Xenograft Models
| Parameter | Details | Reference |
| Cell Line | SKOV-3 (human ovarian adenocarcinoma) | |
| Animal Model | Nude mice with subcutaneous xenografts | |
| Agent | Folate-NIR Conjugates (including OTL38/Pafolacianine) | |
| Dose | 500 nmol/mouse (intravenous) | |
| Imaging Timepoints | 0, 0.5, 1, 2, 4, 6, 8, 24, and 48 hours post-injection | |
| Imaging System | IVIS Spectrum or similar NIR imaging system | |
| Note: Specific tumor-to-background ratios for this compound at these timepoints were not detailed in the referenced preclinical study. The study noted overall low tumor-to-background ratios for the folate-NIR conjugates in the SKOV-3 model. |
Table 3: Clinical Efficacy of this compound in Ovarian Cancer (Phase 3 Trial)
| Parameter | Result | 95% Confidence Interval |
| Additional Cancer Lesions Identified | 33.0% | 24.3% to 42.7% |
| Sensitivity to Detect Ovarian Cancer | 83% | 73.9% to 89.4% |
| Patient False-Positive Rate | 24.8% | 17.6% to 33.6% |
| Data from a Phase 3 clinical trial in patients with folate receptor-positive ovarian cancer. |
Experimental Protocols
Protocol 1: Ovarian Cancer Xenograft Model Establishment
This protocol describes the establishment of a subcutaneous ovarian cancer xenograft model using the FRα-positive SKOV-3 cell line.
Materials:
-
SKOV-3 human ovarian adenocarcinoma cell line
-
Cell culture medium (e.g., McCoy's 5A with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel® Basement Membrane Matrix
-
Female athymic nude mice (6-8 weeks old)
-
Syringes and needles (27-gauge)
Procedure:
-
Cell Culture: Culture SKOV-3 cells in a humidified incubator at 37°C and 5% CO2. Passage cells before they reach confluence.
-
Cell Preparation: On the day of injection, harvest cells by trypsinization, wash with PBS, and perform a cell count using a hemocytometer or automated cell counter. Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 1 x 10^7 cells/mL.
-
Subcutaneous Injection: Anesthetize the mice using an appropriate anesthetic agent. Inject 100 µL of the cell suspension (containing 1 x 10^6 cells) subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Measure tumor dimensions with calipers 2-3 times per week. Tumor volume can be calculated using the formula: Volume = (Length x Width^2) / 2.
-
Initiation of Imaging Studies: Proceed with imaging studies when tumors reach a mean volume of approximately 150 mm³.
Protocol 2: this compound Administration and In Vivo Imaging
This protocol outlines the procedure for administering this compound and performing NIR fluorescence imaging in the established ovarian cancer xenograft model.
Materials:
-
This compound (OTL38)
-
Sterile saline for injection
-
Animal anesthesia system
-
In vivo NIR fluorescence imaging system (e.g., IVIS Spectrum)
-
Animal handling and restraining equipment
Procedure:
-
This compound Preparation: Reconstitute and dilute this compound in sterile saline to the desired concentration. Based on preclinical studies with similar folate-NIR conjugates, a dose of 500 nmol/mouse can be used.
-
Administration: Anesthetize the tumor-bearing mice. Administer the prepared this compound solution via intravenous (tail vein) injection. The typical injection volume is 100 µL.
-
In Vivo Imaging:
-
At predetermined time points post-injection (e.g., 0, 0.5, 1, 2, 4, 6, 8, 24, and 48 hours), anesthetize the mice and place them in the NIR imaging system.
-
Acquire fluorescence images using the appropriate excitation and emission filters for this compound (Excitation: ~776 nm, Emission: ~796 nm).
-
Acquire a brightfield image for anatomical reference.
-
-
Image Analysis:
-
Use the imaging system's software to overlay the fluorescence and brightfield images.
-
Draw regions of interest (ROIs) around the tumor and a corresponding area of non-tumor background tissue (e.g., contralateral flank or muscle).
-
Quantify the average fluorescence intensity within each ROI.
-
Calculate the tumor-to-background ratio (TBR) by dividing the average fluorescence intensity of the tumor ROI by the average fluorescence intensity of the background ROI.
-
Visualizations
References
- 1. This compound, the magic wand of intraoperative imaging of folate-receptor positive ovarian cancer - Gul - Annals of Translational Medicine [atm.amegroups.org]
- 2. Phase 3, randomized, single-dose, open-label study to investigate the safety and efficacy of this compound sodium injection (OTL38) for intraoperative imaging of folate receptor positive ovarian cancer. - ASCO [asco.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Intraoperative Tumor Detection Using this compound - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of Cells Labeled with Pafolacianine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pafolacianine, a folate analog conjugated to a near-infrared (NIR) fluorescent dye, is a targeted imaging agent that binds to Folate Receptor Alpha (FRα), a protein frequently overexpressed in various cancers, including ovarian and lung cancer.[1][2] This property makes this compound a valuable tool for identifying cancer cells. While its primary application is in fluorescence-guided surgery[2], its targeted binding and fluorescent properties can also be leveraged for the analysis of FRα-positive cells by flow cytometry. This document provides a detailed protocol for the labeling of cells with this compound for subsequent flow cytometric analysis, intended to aid researchers in the fields of oncology, immunology, and drug development.
Mechanism of Action
This compound consists of a folate ligand linked to a near-infrared cyanine dye, S0456.[1][3] The folate component of the molecule binds with high affinity to FRα on the cell surface. Following binding, the this compound-FRα complex is internalized into the cell via receptor-mediated endocytosis, leading to an accumulation of the fluorescent dye within FRα-expressing cells. This targeted accumulation allows for the differentiation of FRα-positive cells from FRα-negative cells based on their fluorescence intensity.
Caption: this compound binds to FRα and is internalized, leading to fluorescence.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound relevant to its use in flow cytometry.
Table 1: Spectral Properties of this compound
| Parameter | Wavelength Range (nm) | Peak Wavelength (nm) |
| Absorption | 760 - 785 | 776 |
| Emission | 790 - 815 | 796 |
Table 2: Recommended Flow Cytometer Configuration
| Component | Specification |
| Excitation Laser | Red laser (e.g., 633 nm, 640 nm) or Near-Infrared laser (e.g., 785 nm) |
| Emission Filter | 780/60 nm bandpass filter or similar, centered around 796 nm |
Table 3: Cell Lines for Control Experiments
| Cell Line | FRα Expression | Reference |
| IGROV-1 | Positive | |
| OAW28 | Positive | |
| KB | Positive | |
| HeLa | Positive | |
| MCF-7 | Negative/Low | |
| A549 | Negative |
Experimental Protocol: Flow Cytometry of this compound-Labeled Cells
This protocol outlines the steps for preparing, staining, and analyzing cells using this compound for flow cytometry.
Materials and Reagents
-
This compound (Cytalux®)
-
Folate-free cell culture medium (e.g., RPMI 1640 without folic acid)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Fetal Bovine Serum (FBS)
-
Flow Cytometry Staining Buffer (e.g., PBS with 1-2% FBS or BSA)
-
FRα-positive and FRα-negative control cell lines
-
Propidium Iodide (PI) or other viability dye
Experimental Workflow
Caption: Workflow for this compound labeling and flow cytometry analysis.
Detailed Methodology
1. Cell Preparation:
-
Culture Cells in Folate-Free Medium: To ensure maximal binding of this compound to FRα, culture cells in folate-free medium for at least 48 hours prior to the experiment. This prevents competition for receptor binding by folic acid present in standard culture media.
-
Harvesting: Harvest cells using standard cell culture techniques. For adherent cells, use a gentle dissociation reagent to minimize damage to cell surface receptors.
-
Washing: Wash the cells twice with PBS to remove any residual medium.
-
Cell Counting and Resuspension: Count the cells and resuspend them in cold Flow Cytometry Staining Buffer at a concentration of 1 x 10^6 cells/mL.
2. This compound Staining:
-
Reagent Preparation: Prepare a working solution of this compound in Flow Cytometry Staining Buffer. Note: The optimal concentration of this compound for in vitro cell staining has not been definitively established and should be determined empirically by the researcher. A starting concentration range of 100 nM to 1 µM is recommended for initial optimization experiments.
-
Incubation: Add the this compound working solution to the cell suspension. Incubate for 30-60 minutes at 37°C, protected from light. The optimal incubation time may vary depending on the cell type and should be optimized.
-
Washing: After incubation, wash the cells twice with cold Flow Cytometry Staining Buffer to remove unbound this compound. Centrifuge at 300-400 x g for 5 minutes for each wash.
3. Viability Staining (Optional but Recommended):
-
To exclude dead cells from the analysis, which can non-specifically bind fluorescent dyes, resuspend the cells in Flow Cytometry Staining Buffer containing a viability dye such as Propidium Iodide (PI) or a fixable viability dye, following the manufacturer's instructions.
4. Flow Cytometry Analysis:
-
Instrument Setup: Set up the flow cytometer with the appropriate laser and filter combination for this compound detection (see Table 2). Use an unstained cell sample to set the forward scatter (FSC) and side scatter (SSC) voltages and to check for autofluorescence in the near-infrared channel.
-
Controls:
-
Unstained Cells: To determine the level of background fluorescence.
-
FRα-Negative Cells Stained with this compound: To assess non-specific binding.
-
FRα-Positive Cells Stained with this compound: To determine the specific staining intensity.
-
-
Data Acquisition: Acquire data for a sufficient number of events (typically 10,000-50,000 cells) for each sample.
-
Data Analysis:
-
Gate on the single, viable cell population using FSC and SSC, and the viability dye signal.
-
Analyze the fluorescence intensity of this compound in the appropriate channel for the gated cell population.
-
Compare the fluorescence intensity of FRα-positive and FRα-negative cells to determine the level of specific staining.
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High background fluorescence in FRα-negative cells | Non-specific binding of this compound. | Optimize this compound concentration (lower concentration). Increase the number of washing steps. Include a blocking step with a protein-based blocking buffer before staining. |
| Low or no signal in FRα-positive cells | Insufficient this compound concentration or incubation time. Presence of folic acid in the culture medium. Low FRα expression on cells. | Increase this compound concentration and/or incubation time. Ensure cells are cultured in folate-free medium for at least 48 hours. Confirm FRα expression using a validated anti-FRα antibody. |
| High cell death | Harsh cell handling during harvesting or washing. | Use gentle cell detachment methods. Minimize centrifugation speed and time. Keep cells on ice as much as possible. |
Conclusion
This protocol provides a comprehensive framework for the use of this compound in flow cytometry to identify and analyze FRα-expressing cells. By leveraging the targeted binding and near-infrared fluorescence of this compound, researchers can gain valuable insights into the expression of FRα in various cell populations. Optimization of staining conditions, including this compound concentration and incubation time, is crucial for achieving optimal results. The use of appropriate controls is essential for accurate data interpretation. This application of this compound extends its utility beyond surgical guidance and offers a powerful tool for basic and translational research.
References
- 1. interchim.fr [interchim.fr]
- 2. This compound, the magic wand of intraoperative imaging of folate-receptor positive ovarian cancer - Gul - Annals of Translational Medicine [atm.amegroups.org]
- 3. This compound, the magic wand of intraoperative imaging of folate-receptor positive ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Pafolacianine Incubation Time and Concentration
Welcome to the technical support center for pafolacianine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental parameters and troubleshooting common issues encountered when using this compound for in vitro and preclinical research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a fluorescent imaging agent that targets the folate receptor-alpha (FRα), which is overexpressed in various cancer cells.[1][2] It is a conjugate of a folate analog and a near-infrared (NIR) fluorescent dye.[1] Upon binding to FRα, this compound is internalized by the cell through receptor-mediated endocytosis, leading to the accumulation of the fluorescent dye within the target cells.[3] This allows for the visualization of FRα-positive cells and tissues using an appropriate NIR imaging system.
Q2: What are the recommended starting concentrations for in vitro experiments?
For in vitro cell staining, a starting concentration of around 600 nM has been used. However, the optimal concentration is cell-line dependent and should be determined empirically. It is advisable to perform a dose-response experiment to identify the concentration that provides the best signal-to-noise ratio without inducing cytotoxicity.
Q3: What is the recommended incubation time for in vitro experiments?
Preclinical studies suggest that this compound may require a longer incubation time compared to other folate-targeted fluorescent agents to achieve maximum fluorescence.[4] A study showed that a peak signal-to-background ratio was achieved within 60 minutes. It is recommended to perform a time-course experiment (e.g., 15, 30, 60, 90, and 120 minutes) to determine the optimal incubation time for your specific cell line and experimental conditions.
Q4: What are the excitation and emission wavelengths of this compound?
This compound is excited in the near-infrared (NIR) spectrum, with a peak excitation wavelength of approximately 776 nm. Its fluorescence emission peak is around 796 nm.
Q5: Are there any known substances that can interfere with this compound binding?
Yes, folic acid can competitively inhibit the binding of this compound to the folate receptor. Therefore, it is crucial to use folate-free cell culture media and supplements for at least 48 hours prior to and during the experiment to avoid interference.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Weak or No Fluorescent Signal | 1. Low Folate Receptor Expression: The target cells may have low or no expression of folate receptor-alpha (FRα).2. Suboptimal Concentration: The concentration of this compound may be too low.3. Insufficient Incubation Time: The incubation time may be too short for adequate uptake.4. Competition from Folic Acid: Folic acid in the cell culture media is competing with this compound for receptor binding.5. Incorrect Imaging Settings: The excitation and/or emission wavelengths on the imaging system are not correctly set for this compound. | 1. Confirm FRα Expression: Verify FRα expression in your target cells using a validated method such as Western blot, flow cytometry, or immunohistochemistry.2. Optimize Concentration: Perform a dose-response experiment with a range of this compound concentrations to determine the optimal concentration.3. Optimize Incubation Time: Conduct a time-course experiment to identify the optimal incubation duration.4. Use Folate-Free Media: Switch to folate-free media and supplements for at least 48 hours before and during the experiment.5. Verify Imaging Settings: Ensure your imaging system's excitation and emission filters are appropriate for this compound's spectral properties (Excitation: ~776 nm, Emission: ~796 nm). |
| High Background Fluorescence | 1. Excessive this compound Concentration: The concentration of this compound is too high, leading to non-specific binding.2. Inadequate Washing: Insufficient washing after incubation fails to remove unbound this compound.3. Autofluorescence: The cells or the culture vessel may have inherent autofluorescence in the near-infrared spectrum. | 1. Titrate Concentration: Reduce the concentration of this compound in your experiment.2. Optimize Washing Steps: Increase the number and/or duration of washing steps with an appropriate buffer (e.g., PBS) after incubation.3. Use Appropriate Controls: Image unstained cells under the same imaging conditions to assess the level of autofluorescence. If necessary, use imaging software with spectral unmixing capabilities. |
| Inconsistent Results | 1. Variability in Cell Culture Conditions: Differences in cell passage number, confluency, or growth phase can affect FRα expression.2. Inconsistent Incubation Parameters: Variations in incubation time or temperature between experiments.3. Photobleaching: Excessive exposure to the excitation light source. | 1. Standardize Cell Culture: Maintain consistent cell culture practices, including using cells within a specific passage number range and seeding at a consistent density.2. Maintain Consistent Protocols: Ensure that incubation time, temperature, and all other experimental steps are kept consistent between experiments.3. Minimize Light Exposure: Reduce the exposure time and intensity of the excitation light. Use an anti-fade mounting medium if applicable. |
Data Presentation
Table 1: Recommended this compound Concentrations for Different Applications
| Application | Recommended Concentration | Notes |
| In Vitro Cell Staining | Starting point of 600 nM | Optimal concentration is cell-line dependent and requires empirical determination. |
| Preclinical Animal Imaging | 10-20 nmol/mouse | This range provided the best tumor-to-background ratios in a mouse xenograft model. |
| Clinical Human Imaging | 0.025 mg/kg | FDA-approved dose for intraoperative imaging. |
Table 2: Recommended this compound Incubation/Administration Times
| Application | Recommended Time | Notes |
| In Vitro Cell Staining | ~60 minutes | A peak signal-to-background ratio was observed at this time point in a preclinical study. Optimization is recommended for each cell line. |
| Ovarian Cancer (Clinical) | 1 to 9 hours before surgery | FDA-approved administration window. |
| Lung Cancer (Clinical) | 1 to 24 hours before surgery | FDA-approved administration window. |
Experimental Protocols
Protocol 1: In Vitro Staining of Adherent Cells with this compound
Materials:
-
Folate receptor-alpha (FRα) positive cells (e.g., KB, HeLa)
-
Folate-free cell culture medium
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
Multi-well imaging plates or chamber slides
-
Near-infrared (NIR) fluorescence microscope
Procedure:
-
Cell Seeding: Seed the FRα-positive cells in multi-well imaging plates or chamber slides and culture in standard medium until they reach the desired confluency.
-
Media Exchange: At least 48 hours prior to the experiment, replace the standard medium with folate-free cell culture medium.
-
Preparation of this compound Working Solution: Dilute the this compound stock solution in folate-free medium to the desired final concentration. To optimize, prepare a series of dilutions (e.g., 100 nM, 300 nM, 600 nM, 1 µM).
-
Incubation: Remove the medium from the cells and add the this compound working solution. Incubate the cells for the desired amount of time at 37°C. For optimization, test different incubation times (e.g., 15, 30, 60, 90, 120 minutes).
-
Washing: After incubation, gently aspirate the this compound solution and wash the cells three times with PBS to remove any unbound probe.
-
Imaging: Add fresh folate-free medium or PBS to the cells and image them using a fluorescence microscope equipped with the appropriate NIR filter set (Excitation: ~776 nm, Emission: ~796 nm).
Protocol 2: Preclinical Animal Imaging with this compound
Materials:
-
Animal model with FRα-positive tumors (e.g., subcutaneous xenografts)
-
This compound solution for injection
-
Sterile saline or other appropriate vehicle
-
In vivo NIR imaging system
-
Anesthesia
Procedure:
-
Animal Preparation: Anesthetize the animal according to your institution's approved protocol.
-
This compound Administration: Administer this compound via intravenous (e.g., tail vein) injection. A dose of 10-20 nmol/mouse has been shown to be effective.
-
Imaging Time Course: Acquire fluorescence images at various time points post-injection (e.g., 1, 2, 4, 8, and 24 hours) to determine the optimal imaging window for achieving the best tumor-to-background ratio.
-
Image Acquisition: Place the anesthetized animal in the in vivo imaging system and acquire images using the appropriate NIR excitation and emission filters.
-
Data Analysis: Quantify the fluorescence intensity in the tumor and surrounding normal tissue to calculate the tumor-to-background ratio.
Visualizations
Caption: this compound's mechanism of action.
Caption: In vitro experimental workflow.
Caption: Troubleshooting weak fluorescence.
References
- 1. This compound, the magic wand of intraoperative imaging of folate-receptor positive ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discoveriesjournals.org [discoveriesjournals.org]
- 3. mdpi.com [mdpi.com]
- 4. Comparison of Folate Receptor Targeted Optical Contrast Agents for Intraoperative Molecular Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Pafolacianine Photobleaching in Long-Term Imaging
Welcome to the technical support center for pafolacianine (Cytalux™). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing photobleaching and ensuring high-quality data during long-term fluorescence imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a fluorescent imaging agent that consists of a folate analog linked to a near-infrared (NIR) cyanine dye, S0456.[1] Its mechanism of action relies on targeting the folate receptor alpha (FRα), which is overexpressed on the surface of various cancer cells.[2][3][4] Upon intravenous administration, this compound binds to FRα with high affinity and is internalized into the cell through receptor-mediated endocytosis.[2] When excited with NIR light (absorption peak ~776 nm), it emits fluorescence (emission peak ~796 nm), allowing for the visualization of FRα-positive cells.
Q2: I am observing a decline in my fluorescence signal over time. Is this photobleaching?
A gradual decrease in fluorescence intensity during imaging can be attributed to several factors, including photobleaching, dye efflux from the cells, or phototoxicity leading to cell death. Photobleaching is the irreversible photochemical destruction of the fluorophore upon exposure to excitation light. While this compound is reported to have minimal photobleaching in short-term surgical imaging, long-term experiments with continuous or repeated high-intensity illumination can lead to significant signal loss.
Q3: What factors influence the rate of this compound photobleaching?
The rate of photobleaching is primarily influenced by:
-
Excitation Light Intensity: Higher laser power or illumination intensity accelerates photobleaching.
-
Exposure Duration: Longer or more frequent exposure to excitation light increases the cumulative light dose and, consequently, the extent of photobleaching.
-
Oxygen Concentration: The presence of molecular oxygen can contribute to the photobleaching of cyanine dyes like the one in this compound through the formation of reactive oxygen species (ROS).
-
Imaging Medium: The chemical environment surrounding the fluorophore can affect its stability.
Q4: Can I use antifade reagents to protect this compound from photobleaching in my live-cell imaging experiments?
Yes, the use of antifade reagents or antioxidants in the imaging medium can help mitigate photobleaching. Commercial antifade reagents like ProLong™ Live Antifade Reagent have been shown to protect a range of fluorescent dyes and proteins from photobleaching during live-cell imaging. Commonly used antioxidant compounds include:
-
p-Phenylenediamine (PPD): Effective but can be toxic and may react with certain dyes.
-
n-Propyl gallate (NPG): Nontoxic and suitable for live cells, but may have anti-apoptotic properties.
-
1,4-Diazabicyclo-octane (DABCO): Less toxic than PPD but also less effective as an antifade agent.
It is crucial to empirically determine the optimal, non-toxic concentration of any antifade reagent for your specific cell type and experimental conditions.
Q5: Are there any known signaling pathways affected by this compound or its photobleaching?
Currently, there is limited specific information on signaling pathways that are directly modulated by this compound or its photobleaching byproducts. However, the photobleaching of related cyanine dyes like Indocyanine Green (ICG) is known to involve the generation of reactive oxygen species (ROS), which can induce oxidative stress and potentially interfere with various cellular signaling pathways. Prolonged exposure to high-intensity light can also lead to phototoxicity, causing cellular damage and apoptosis, which involves a cascade of signaling events.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Rapid signal loss in the imaged region | Photobleaching | - Reduce Excitation Power: Use the lowest laser power that provides an adequate signal-to-noise ratio (SNR).- Minimize Exposure Time: Use the fastest possible acquisition speed and avoid continuous illumination. Use intermittent imaging if possible.- Use Antifade Reagents: Add an appropriate antifade reagent or antioxidant to your imaging medium.- Image a Fresh Region: Move to an adjacent, un-imaged area to confirm if the signal is still present, indicating localized photobleaching. |
| Overall decrease in fluorescence across the entire sample | Dye Efflux or Washout | - Optimize Incubation Time: Ensure sufficient incubation time for this compound internalization.- Maintain a Low Concentration in the Medium: For very long-term imaging, consider maintaining a low, non-toxic concentration of this compound in the imaging medium to reach an equilibrium. |
| Changes in cell morphology (e.g., blebbing, detachment) | Phototoxicity | - Reduce Excitation Intensity and Duration: Phototoxicity is often a direct result of excessive light exposure.- Monitor Cell Health: Regularly check cell morphology using brightfield or DIC microscopy.- Use a Lower this compound Concentration: High intracellular concentrations of the dye can increase photosensitization.- Optimize Imaging Environment: Ensure optimal temperature, CO2, and humidity to maintain cell health. |
| High background fluorescence | Incomplete Washout of Unbound Dye | - Perform Thorough Washes: After incubation with this compound, wash the cells multiple times with fresh imaging medium before starting the experiment.- Allow Time for Clearance: After washing, allow some time for the clearance of non-specifically bound dye. |
Quantitative Data Summary
Direct quantitative data on this compound photobleaching is limited in the public domain. However, data from its constituent dye class (cyanines, specifically Indocyanine Green - ICG, a related compound) can provide insights.
Table 1: Factors Influencing ICG Photobleaching (as a proxy for this compound)
| Parameter | Condition | Effect on Photobleaching | Reference |
| Solvent | Non-polar solvents | Generally enhances fluorescence and can reduce aggregation-related quenching. | |
| Oxygen Presence | Aerobic conditions | Increases photobleaching, suggesting an oxygen-dependent degradation pathway. | |
| Aggregation State | Monomeric form | More efficient photobleaching compared to aggregated forms. | |
| Laser Power | 2.8 W (808 nm) | Significant fluorescence loss observed within minutes for free ICG. |
Experimental Protocols
Protocol 1: Minimizing Photobleaching in Long-Term Live-Cell Imaging of this compound
-
Cell Preparation:
-
Plate cells on imaging-quality glass-bottom dishes or plates.
-
Allow cells to adhere and reach the desired confluency.
-
-
This compound Staining:
-
Prepare a working solution of this compound in your normal cell culture medium. The optimal concentration should be determined empirically but is typically in the low micromolar range.
-
Incubate the cells with the this compound solution for 1-2 hours at 37°C and 5% CO2 to allow for receptor binding and internalization.
-
Wash the cells three times with pre-warmed imaging medium to remove unbound dye.
-
-
Imaging Setup and Optimization:
-
Use an imaging system equipped with an environmental chamber to maintain optimal cell culture conditions (37°C, 5% CO2, humidity).
-
Select the appropriate laser line and filters for this compound (Excitation: ~776 nm, Emission: ~796 nm).
-
Minimize Excitation Power: Start with the lowest laser power setting and gradually increase it to the minimum level required for a satisfactory signal-to-noise ratio (SNR).
-
Optimize Acquisition Speed: Use the fastest possible scan speed that still provides a clear image.
-
Reduce Pixel Dwell Time: Set the pixel dwell time to the minimum necessary for adequate signal collection.
-
-
Time-Lapse Acquisition:
-
Instead of continuous imaging, use an intermittent time-lapse protocol (e.g., acquire an image every 5-10 minutes).
-
If available, use software features that only illuminate the sample during the image acquisition phase.
-
-
Data Acquisition and Monitoring:
-
Acquire a brightfield or DIC image at each time point to monitor cell morphology for any signs of phototoxicity.
-
If significant photobleaching is observed, consider further reducing the laser power, decreasing the frequency of image acquisition, or adding an antifade reagent to the imaging medium.
-
Visualizations
References
- 1. This compound, the magic wand of intraoperative imaging of folate-receptor positive ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Optimizing Long-Term Live Cell Imaging | Springer Nature Experiments [experiments.springernature.com]
- 4. What are the approved indications for this compound? [synapse.patsnap.com]
Technical Support Center: Troubleshooting False-Positive Pafolacianine Signals in Tissue
Welcome to the technical support center for pafolacianine-based fluorescence imaging. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and understand the sources of false-positive this compound signals in tissue. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound and its intended target?
This compound is a fluorescent imaging agent designed to target Folate Receptor alpha (FRα), a protein that is overexpressed on the surface of various cancer cells, including ovarian and lung cancer.[1] It is a conjugate of a folate analog and a near-infrared (NIR) fluorescent dye.[2] Upon intravenous administration, this compound binds to FRα-expressing cells with high affinity.[3] These cells then internalize the agent through receptor-mediated endocytosis, leading to an accumulation of the fluorescent dye within the target cancer tissue.[4][5] When illuminated with a specific NIR light imaging system, the dye fluoresces, allowing for real-time visualization of malignant lesions during surgery.
Q2: What are the main sources of false-positive this compound signals?
The two primary sources of false-positive this compound signals are:
-
Binding to Folate Receptor beta (FRβ) on Activated Macrophages: this compound can also bind to Folate Receptor beta (FRβ), which shares a high degree of similarity with FRα. FRβ is primarily expressed on activated macrophages, which are often present in areas of inflammation, such as granulomas, and within the tumor microenvironment. This can lead to fluorescent signals in non-cancerous, inflamed tissues and lymph nodes, which is a significant contributor to the false-positive rate.
-
Expression of Folate Receptor alpha (FRα) in Normal Tissues: While FRα is overexpressed in many cancers, it is also expressed at lower levels in some normal tissues. Tissues known to express FRα include the fallopian tubes, kidneys, lungs, and choroid plexus. This can result in a background signal in these tissues that may be misinterpreted as malignant.
Q3: What are the reported false-positive rates of this compound in clinical trials?
In a phase III study for ovarian cancer, the patient-level false-positive rate of this compound with NIR fluorescent light for detecting ovarian cancer lesions was 20.2%. In the ELUCIDATE trial for lung cancer, the false-positive rate for detecting cancerous tissue was 25.9%. It is important to note that these rates can be influenced by the patient population and the specific surgical procedure.
Troubleshooting Guides
Issue 1: High background fluorescence in non-target tissues.
Possible Cause: High background fluorescence can be caused by tissue autofluorescence or non-specific uptake of this compound. Autofluorescence is the natural emission of light by biological structures, which can interfere with the detection of the specific this compound signal.
Troubleshooting Steps:
-
Optimize Imaging Wavelengths: this compound fluoresces in the near-infrared (NIR) spectrum (peak emission around 796 nm), a range where tissue autofluorescence is generally lower compared to the visible spectrum. Ensure your imaging system is equipped with the appropriate filters to specifically capture the emission from this compound while minimizing the collection of autofluorescence from shorter wavelengths.
-
Implement Background Subtraction: If your imaging system allows, utilize software features for background subtraction. This involves capturing an image of the tissue before this compound administration or of a region known to be negative to establish a baseline autofluorescence profile, which can then be subtracted from the this compound image.
-
Adhere to Recommended Administration Protocol: The recommended dose of this compound is 0.025 mg/kg administered intravenously over 60 minutes, 1 to 9 hours before surgery. Deviating from this protocol could affect the signal-to-background ratio.
-
Dietary Considerations: For preclinical studies, certain components in standard rodent chow can increase autofluorescence. Switching to a purified diet for a period before imaging can significantly reduce this background noise.
Issue 2: Fluorescent signal observed in lymph nodes and inflamed tissues.
Possible Cause: This is likely due to the binding of this compound to FRβ expressed on activated macrophages present in these tissues.
Troubleshooting Steps:
-
Histopathological Confirmation: The most definitive way to confirm the nature of a fluorescent signal is through histopathological analysis of the excised tissue. This will determine if the signal originates from malignant cells or from an inflammatory infiltrate.
-
Immunohistochemistry (IHC) for FRα and FRβ: To further characterize the source of the signal, perform IHC on the tissue sections using specific antibodies for FRα and FRβ. This will help to differentiate between FRα-mediated uptake in cancer cells and FRβ-mediated uptake in macrophages.
-
Consider Signal Intensity and Morphology: While not definitive, there may be subtle differences in the characteristics of true-positive and false-positive signals. Malignant lesions may exhibit a more intense and well-defined fluorescence compared to the more diffuse signal that might be observed in areas of inflammation. However, this should be interpreted with caution and always confirmed with pathology.
Data Presentation
Table 1: False-Positive Rates of this compound in Clinical Trials
| Cancer Type | Clinical Trial | False-Positive Rate | Confidence Interval |
| Ovarian Cancer | Phase III (NCT03180307) | 20.2% | 13.7% - 28.0% |
| Lung Cancer | ELUCIDATE (Phase 3) | 25.9% | 18.2% - 35.2% |
Table 2: Folate Receptor Expression in Selected Human Tissues
| Tissue Type | Folate Receptor Alpha (FRα) Expression | Folate Receptor Beta (FRβ) Expression | Potential for this compound Signal |
| Malignant Tissues | |||
| Ovarian Carcinoma | High | Low to Moderate (on TAMs) | High (True Positive) |
| Lung Adenocarcinoma | High | Moderate (on TAMs) | High (True Positive) |
| Normal/Benign Tissues | |||
| Fallopian Tube | Moderate | Low | Moderate (Potential False Positive) |
| Kidney | Low to Moderate | Low | Low to Moderate (Potential False Positive) |
| Lung | Low | Low | Low (Potential False Positive) |
| Activated Macrophages | Low/Absent | High | High (Potential False Positive in inflamed tissue) |
| Resting Macrophages | Low/Absent | Low/Absent | Low |
Note: Expression levels are generalized and can vary between individuals and specific tissue states. TAMs = Tumor-Associated Macrophages.
Experimental Protocols
Protocol 1: Immunohistochemistry for Folate Receptor Alpha (FRα) and Beta (FRβ) in Formalin-Fixed, Paraffin-Embedded (FFPE) Tissues
This protocol provides a general guideline for the immunohistochemical staining of FRα and FRβ. Optimization may be required for specific antibodies and tissue types.
Materials:
-
FFPE tissue sections (4-5 μm) on charged slides
-
Xylene and graded ethanol series for deparaffinization and rehydration
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
-
Hydrogen peroxide (3%) for blocking endogenous peroxidase
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibodies: Mouse anti-human FRα, Mouse anti-human FRβ
-
HRP-conjugated secondary antibody (e.g., Goat anti-mouse HRP)
-
DAB substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 minutes).
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%, 50%; 3 minutes each).
-
Rinse in distilled water.
-
-
Antigen Retrieval:
-
Immerse slides in pre-heated antigen retrieval solution and heat (e.g., microwave, pressure cooker, or water bath) according to manufacturer's instructions.
-
Allow slides to cool to room temperature.
-
Rinse with PBS.
-
-
Peroxidase Blocking:
-
Incubate slides in 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.
-
Rinse with PBS.
-
-
Blocking:
-
Incubate slides in blocking buffer for 30-60 minutes at room temperature to reduce non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate slides with primary antibodies against FRα and FRβ (diluted in blocking buffer) overnight at 4°C in a humidified chamber.
-
Include a negative control slide incubated with isotype control antibody.
-
-
Secondary Antibody Incubation:
-
Rinse slides with PBS (3 x 5 minutes).
-
Incubate slides with HRP-conjugated secondary antibody for 1-2 hours at room temperature.
-
-
Detection:
-
Rinse slides with PBS (3 x 5 minutes).
-
Incubate slides with DAB substrate solution until the desired brown color develops.
-
Rinse with distilled water to stop the reaction.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate through a graded ethanol series and clear in xylene.
-
Mount with a permanent mounting medium.
-
Visualizations
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Tumor-specific activation of folate receptor beta enables reprogramming of immune cells in the tumor microenvironment [frontiersin.org]
- 4. Intraoperative Tumor Detection Using this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intraoperative Tumor Detection Using this compound [mdpi.com]
Technical Support Center: Overcoming Poor Pafolacianine Penetration in Dense Tissue
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges with pafolacianine penetration in dense tissues during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a fluorescent imaging agent designed to target folate receptor alpha (FRα), a protein that is often overexpressed on the surface of various cancer cells, including ovarian, lung, and breast cancers.[1] It is a conjugate of a folate analog and a near-infrared (NIR) fluorescent dye.[1][2] When administered intravenously, the folate analog of this compound binds to FRα on cancer cells. The cells then internalize the agent through receptor-mediated endocytosis, leading to an accumulation of the NIR dye within the target tissue.[3][4] During surgery, a near-infrared imaging system is used to excite the dye, causing it to fluoresce and thus enabling the visualization of malignant lesions.
Q2: We have confirmed high FRα expression in our tissue model, but the this compound fluorescence is weak. What are the potential causes?
Several factors beyond FRα expression can contribute to a weak fluorescent signal:
-
Poor Vascularization and High Interstitial Fluid Pressure (IFP): Dense tumors often have an abnormal vasculature with leaky vessels and high IFP. This can impede the delivery of this compound to the tumor core.
-
Dense Extracellular Matrix (ECM): A dense ECM, rich in collagen and other proteins, can act as a physical barrier, preventing this compound from reaching FRα-expressing cells deeper within the tissue.
-
Tumor Histology: Different tumor histotypes can affect this compound uptake. For instance, adenocarcinomas of the lung have been shown to exhibit higher fluorescence intensity compared to squamous cell carcinomas, which is correlated with higher FRα expression in adenocarcinomas.
-
Presence of Mucin: In some tumors, such as mucinous adenocarcinomas, the presence of mucin can interfere with this compound fluorescence. Physical removal of mucin has been shown to significantly increase the tumor-to-background ratio (TBR).
-
Tumor Depth: The NIR signal from this compound can penetrate tissue up to approximately 1 cm. If the target lesion is located deeper than this, the signal may be attenuated.
-
Patient-Specific Factors: Factors such as smoking history and body mass index (BMI) have been correlated with in-vivo fluorescence. For example, a history of smoking has been negatively correlated with in-vivo localization in lung cancer.
Q3: What is the optimal timing for administering this compound before imaging?
The recommended dose of this compound is 0.025 mg/kg administered as an intravenous infusion over 60 minutes, between 1 to 9 hours before surgery. This compound binds to FRα with high affinity and is cleared relatively quickly from tissues that do not express the receptor, with a half-life of less than 30 minutes. This allows for a good tumor-to-background contrast ratio within this time frame.
Troubleshooting Guide
This guide provides potential solutions to common issues encountered with this compound penetration and signal intensity.
| Issue | Potential Cause | Suggested Troubleshooting Strategy |
| Weak or no fluorescence signal in a confirmed FRα-positive dense tumor. | 1. Poor delivery due to abnormal tumor vasculature and high interstitial fluid pressure (IFP).2. Physical barrier from a dense extracellular matrix (ECM). | 1. Vascular Normalization (Pre-treatment): Consider pre-treatment with anti-angiogenic agents like bevacizumab. This can transiently "normalize" the tumor vasculature, reducing IFP and improving drug delivery. A narrow window of time, typically 1-3 days after bevacizumab administration, has been shown to improve the penetration of other therapeutic agents.2. ECM Depletion (Pre-treatment): Investigate the use of agents that can degrade components of the ECM. For example, relaxin-expressing oncolytic adenoviruses have been shown to decrease ECM components and improve the penetration of therapeutic agents. |
| Heterogeneous fluorescence signal within the tumor. | 1. Heterogeneous FRα expression.2. Uneven perfusion within the tumor.3. Presence of necrotic or fibrotic regions. | 1. Correlate with Histology: Perform immunohistochemistry (IHC) for FRα on tissue sections to map receptor expression and correlate with fluorescence intensity.2. Improve Perfusion: As with weak overall signal, consider strategies for vascular normalization. |
| High background signal or poor tumor-to-background ratio (TBR). | 1. Suboptimal timing of imaging after administration.2. Non-specific uptake or retention in surrounding tissues.3. Autofluorescence of normal tissues. | 1. Optimize Imaging Window: While the recommended window is 1-9 hours, perform a time-course study in your specific model to determine the optimal imaging time for the best TBR.2. This compound has low autofluorescence in normal tissues when excited with NIR light. If high background persists, investigate potential non-specific binding in your model. |
| Signal attenuation with increasing tissue depth. | Inherent limitation of NIR light penetration in biological tissue. | For ex-vivo analysis of deeper lesions, consider bisecting the tissue to expose deeper sections for imaging. |
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound.
Table 1: this compound Properties
| Property | Value | Reference(s) |
| Target | Folate Receptor Alpha (FRα) | |
| Binding Affinity (Kd) | ~1 nM | |
| Peak Absorption | 776 nm | |
| Peak Emission | 796 nm | |
| Tissue Penetration Depth | Up to 1 cm | |
| Elimination Half-life | 0.44 ± 0.23 hours |
Table 2: Factors Influencing In-Vivo Fluorescence of this compound in Lung Cancer
| Factor | Correlation with Fluorescence | Reference(s) |
| Tumor Histology | Adenocarcinoma shows higher fluorescence than Squamous Cell Carcinoma | |
| FRα Expression | Increased FRα expression is significantly associated with the presence of fluorescence | |
| Distance from Pleural Surface | Negatively correlated with in-vivo localization | |
| Smoking History | Negatively correlated with in-vivo localization | |
| Presence of Mucin | Can decrease fluorescence; removal increases TBR |
Experimental Protocols
Protocol 1: Pre-treatment with a Vascular Normalizing Agent (Conceptual)
This is a conceptual protocol adapted from general principles of vascular normalization and should be optimized for your specific experimental model.
-
Animal Model: Utilize a xenograft or patient-derived xenograft (PDX) model with a dense tumor known to have poor vascular function.
-
Vascular Normalizing Agent: Administer a vascular normalizing agent such as bevacizumab at a dose and schedule known to induce vascular normalization (e.g., based on literature for your tumor model).
-
Timing: Based on previous studies with other drugs, administer this compound 1 to 3 days after the vascular normalizing agent.
-
This compound Administration: Administer this compound intravenously at the standard dose (0.025 mg/kg).
-
Imaging: Perform intraoperative NIR fluorescence imaging at various time points (e.g., 1, 2, 4, and 8 hours) post-pafolacianine administration.
-
Analysis: Quantify the tumor-to-background ratio (TBR) and the depth of fluorescence penetration. Compare these results to a control group that received this compound without the vascular normalizing pre-treatment.
-
Histological Confirmation: Correlate fluorescence patterns with vessel density (e.g., CD31 staining) and FRα expression (IHC) in excised tumors.
Protocol 2: Ex-vivo Analysis of Deep Lesions
-
In-vivo Imaging: Perform standard in-vivo NIR imaging after this compound administration to identify fluorescent areas on the tissue surface.
-
Tissue Excision: Carefully excise the tissue specimen containing the suspected lesion.
-
Gross Examination: On the back table, re-image the intact specimen to confirm surface fluorescence.
-
Tissue Bisection: Carefully bisect the tissue through the area of interest, particularly if the lesion is suspected to be deep-seated.
-
Ex-vivo Imaging of Bisected Tissue: Immediately image the cut surfaces of the bisected tissue using the NIR imaging system.
-
Analysis: Compare the fluorescence signal intensity and distribution on the cut surfaces to the initial surface fluorescence. This can help determine if poor penetration was limiting the in-vivo signal.
-
Correlation with Pathology: Mark the fluorescent areas on the bisected tissue for targeted histological analysis to confirm the presence of malignant cells and FRα expression.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. This compound, the magic wand of intraoperative imaging of folate-receptor positive ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Folate-targeted therapeutic and imaging agents for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of Folate Receptor−Targeted PET Radiopharmaceuticals for Tumor Imaging—A Bench-to-Bedside Journey - PMC [pmc.ncbi.nlm.nih.gov]
calibration and phantom studies for pafolacianine imaging systems
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing pafolacianine-based intraoperative molecular imaging.
Troubleshooting Guides
This section addresses common issues encountered during this compound imaging experiments.
| Issue | Potential Cause | Recommended Action |
| Weak or No Fluorescence Signal | Low Folate Receptor (FRα) Expression: The target tissue may not express sufficient levels of FRα.[1] | - Confirm FRα expression levels in your tissue model through immunohistochemistry or other methods. - Consider using a positive control tissue known to express high levels of FRα. |
| Incorrect this compound Dosage or Administration: The administered dose may be too low, or the timing between administration and imaging may be suboptimal.[2][3] | - Ensure the this compound dosage is 0.025 mg/kg administered intravenously.[2][3] - The infusion should occur 1 to 24 hours before surgery. | |
| Suboptimal Imaging System Settings: The near-infrared (NIR) imaging system may not be properly configured for this compound's spectral properties. | - Verify that the imaging system excites between 760-785 nm and detects emission between 790-805 nm. - Consult the imaging system manufacturer's guidelines for this compound-specific settings. | |
| Patient-Related Factors: Patient's diet or medication might interfere with this compound uptake. | - It is recommended to avoid the use of folate, folic acid, and folate-based supplements for 48 hours prior to this compound administration. | |
| High Background Signal or Poor Contrast | Autofluorescence: Natural fluorescence from surrounding tissues can obscure the this compound signal. | - this compound is designed for low autofluorescence in the near-infrared spectrum. If high background persists, check for and eliminate any external light sources that may interfere with the imaging system. |
| Inefficient Clearance: this compound may not have fully cleared from non-target tissues. | - this compound is designed for rapid clearance from receptor-negative tissues, with a half-life of less than 30 minutes. Adhering to the recommended 1-24 hour window between administration and imaging should be sufficient. | |
| False Positive Signals | Inflammation: Inflamed tissues can sometimes exhibit fluorescence. | - Be aware that fluorescence may be observed in non-cancerous inflamed tissues. Correlate fluorescent signals with histopathological analysis for confirmation. |
| Folate Receptor Beta (FRβ) Expression: Macrophages and some non-malignant tissues express FRβ, which this compound can also bind to. | - False positives can occur in lymph nodes due to FRβ expression in macrophages. Histopathological confirmation of fluorescent tissue is crucial. | |
| Image Artifacts | Geometric Distortion: The imaging system may introduce spatial inaccuracies. | - Use a standardized phantom to characterize and correct for geometric distortion in the imaging system. |
| Non-uniform Illumination: The excitation light source may not illuminate the field of view evenly. | - Perform flat-field correction to improve qualitative image uniformity. However, be cautious as this may negatively impact quantitative accuracy. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a fluorescent imaging agent composed of a folate analog linked to a near-infrared (NIR) dye. It targets the folate receptor alpha (FRα), a protein that is overexpressed on the surface of many cancer cells, including ovarian and lung cancers. After intravenous administration, this compound binds to FRα on cancer cells and is internalized. When illuminated with a specific wavelength of NIR light during surgery, the dye fluoresces, allowing surgeons to visualize malignant tissue in real-time.
Q2: What are the key spectral characteristics of this compound?
A2: this compound absorbs light in the near-infrared spectrum with a maximal absorption at 776 nm and emits fluorescence with a maximal emission at 796 nm. Imaging systems should be configured to excite within the 760 nm to 785 nm range and detect emissions between 790 nm and 805 nm.
Q3: What are the reported sensitivity and false positive rates for this compound imaging?
A3: The performance of this compound imaging varies depending on the cancer type and patient population. The following tables summarize data from key clinical trials.
This compound Performance in Ovarian Cancer
| Metric | Value | 95% Confidence Interval | Source |
| Sensitivity | 83% | N/A | |
| Patient-Level False Positive Rate | 24.8% | N/A | |
| Additional Malignant Lesions Detected | 33.0% | 24.3% - 42.7% |
This compound Performance in Lung Cancer (ELUCIDATE Trial)
| Metric | Value | 95% Confidence Interval | Source |
| Sensitivity (FRα+ lesions) | 80.5% | 70.8% - 86.8% | |
| False Positive Rate (in confirmed cancer) | 17.5% | 11.1% - 26.6% | |
| Primary Nodules Localized by IMI Alone | 19% | 11.8% - 28.1% | |
| Occult Synchronous Malignant Lesions Detected | 8% | 3.5% - 15.2% |
Q4: Are there any known contraindications or patient preparation requirements?
A4: Yes, patients should avoid folate, folic acid, or folate-containing supplements for 48 hours before this compound administration as they may interfere with the agent's binding. Exclusion criteria in clinical trials have included prior exposure to fluorescent tracers, severe allergies, pregnancy, and impaired renal or liver function.
Experimental Protocols
This section provides a general methodology for conducting a phantom study to calibrate and validate a this compound imaging system.
Protocol: Phantom Study for System Calibration
Objective: To assess the uniformity, geometric distortion, and quantitative accuracy of a near-infrared fluorescence imaging system for this compound.
Materials:
-
Near-infrared (NIR) fluorescence imaging system
-
Solid phantom with known fluorescence properties (e.g., reference uniformity and distortion phantom)
-
This compound solution of known concentration
-
Analysis software
Procedure:
-
System Setup:
-
Power on the NIR imaging system and allow it to warm up according to the manufacturer's instructions.
-
Set the excitation wavelength to the range of 760-785 nm and the emission detection to 790-805 nm.
-
Optimize camera settings (e.g., gain, exposure time) using a reference standard to avoid saturation.
-
-
Uniformity Assessment:
-
Place the uniformity phantom in the center of the field of view.
-
Acquire a flat-field image.
-
Analyze the image to quantify the uniformity of the fluorescence signal across the field of view.
-
If necessary, apply a flat-field correction to subsequent images, noting the potential impact on quantitative accuracy.
-
-
Geometric Distortion Assessment:
-
Use a phantom with a known grid pattern.
-
Acquire an image of the grid.
-
Analyze the image to measure the degree of geometric distortion introduced by the optical system.
-
-
Quantitative Accuracy Assessment:
-
Prepare a serial dilution of this compound in a suitable solvent.
-
Fill wells in a phantom or a multi-well plate with the different concentrations.
-
Acquire images of the serial dilutions.
-
Measure the mean fluorescence intensity for each concentration.
-
Plot the fluorescence intensity as a function of this compound concentration to assess the linearity and dynamic range of the system.
-
References
- 1. This compound, the magic wand of intraoperative imaging of folate-receptor positive ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound for imaging of pulmonary neoplasms: a promising supplement for modern surgical technique - Housman - AME Clinical Trials Review [actr.amegroups.org]
Validation & Comparative
A Comparative Guide to Tumor Imaging: Pafolacianine vs. Indocyanine Green (ICG)
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of oncologic surgery, the ability to clearly visualize malignant tissue intraoperatively is paramount to achieving complete tumor resection and improving patient outcomes. Near-infrared (NIR) fluorescence imaging has emerged as a powerful tool to augment surgical precision. This guide provides a detailed comparison of two prominent NIR imaging agents: pafolacianine (Cytalux®), a targeted agent, and indocyanine green (ICG), a non-targeted dye.
Mechanism of Action: A Tale of Two Targeting Strategies
The fundamental difference between this compound and ICG lies in their mechanism of tumor accumulation.
This compound: Targeted Molecular Imaging
This compound is a folate analog conjugated to a near-infrared fluorescent dye.[1][2] Its mechanism is based on the targeted binding to Folate Receptor Alpha (FRα), a protein frequently overexpressed on the surface of various cancer cells, including ovarian and lung cancers, while having limited presence in healthy tissues.[1][3] Following intravenous administration, this compound circulates and binds with high affinity to FRα-expressing cancer cells.[4] The agent is then internalized by the cancer cells through receptor-mediated endocytosis, leading to its accumulation and subsequent fluorescence under NIR light. This targeted approach aims to provide high tumor-specific signal.
Indocyanine Green (ICG): The Enhanced Permeability and Retention (EPR) Effect
ICG is a non-targeted cyanine dye that has been used in medical imaging for decades. Its accumulation in tumors is primarily attributed to a passive phenomenon known as the Enhanced Permeability and Retention (EPR) effect. Tumor blood vessels are often leaky or "hyperpermeable" compared to normal vasculature, allowing macromolecules and protein-bound dyes like ICG to extravasate into the tumor interstitium. Furthermore, tumors typically have poor lymphatic drainage, which leads to the retention of these molecules in the tumor microenvironment. This passive accumulation results in a higher concentration of ICG in the tumor compared to surrounding healthy tissue, enabling its visualization under NIR light.
Performance Data: A Quantitative Comparison
Direct head-to-head clinical trials comparing the performance of this compound and ICG are limited. The following tables summarize quantitative data from separate clinical trials for each agent in specific cancer types.
Table 1: this compound Performance Data from Phase III Clinical Trials
| Cancer Type | Performance Metric | Result | Citation |
| Ovarian Cancer | Additional malignant lesions detected (not found by standard inspection) | 33.0% of patients | |
| Lesion-level Sensitivity | 83% | ||
| Patient-level False Positive Rate | 24.8% | ||
| Lesion-level False Positive Rate | 32.7% | ||
| Lung Cancer | Clinically significant events (e.g., identification of occult tumors, positive margins) | Occurred in 53% of patients | |
| Sensitivity for detecting cancerous tissue | 76.9% | ||
| False Positive Rate | 25.9% |
Table 2: Indocyanine Green (ICG) Performance Data from Various Studies
| Cancer Type | Application | Performance Metric | Result | Citation |
| Lung Cancer | Tumor Localization | Tumor-to-Normal-Tissue Ratio (TNR) with NIR-II | 3.9 ± 1.3 | |
| Sensitivity for lung tumors | 88.7% | |||
| Positive Predictive Value | 92.6% | |||
| General | Sentinel Lymph Node Biopsy | Detection Rate | 95.6% - 100% |
Experimental Protocols
This compound: Phase III ELUCIDATE Trial Protocol for Lung Cancer
The ELUCIDATE trial was a Phase 3, multicenter, randomized study to evaluate the efficacy of this compound in lung cancer surgery.
-
Patient Population: 112 patients with suspected or confirmed lung cancer scheduled for sublobar resection.
-
Drug Administration: Patients received a single intravenous infusion of this compound at a dose of 0.025 mg/kg over 60 minutes, administered 1 to 24 hours before surgery.
-
Imaging Procedure: During surgery, after initial inspection with standard white light and palpation, a near-infrared (NIR) imaging system was used to detect fluorescence from this compound-accumulated tissues.
-
Primary Endpoint: The primary endpoint was the rate of "clinically significant events," defined as the detection of occult tumors, identification of positive surgical margins, or localization of tumors not found by standard methods.
-
Histopathological Confirmation: All resected tissues were sent for histopathological analysis to confirm malignancy.
Indocyanine Green (ICG): Representative Protocol for Tumor Localization
The following is a generalized protocol for ICG-based tumor imaging, as specific parameters can vary between studies.
-
Patient Population: Patients with solid tumors amenable to surgical resection.
-
Drug Administration: ICG is administered intravenously. Dosing and timing are critical and depend on the target tissue and imaging strategy. For tumor imaging based on the EPR effect, a common dose is 5 mg/kg administered 24 hours before surgery.
-
Imaging Procedure: An NIR camera system is used intraoperatively to visualize ICG fluorescence. The surgeon inspects the tumor and surrounding tissue to identify areas of ICG accumulation, which appear bright on the imaging system's display.
-
Application: This technique is used for various purposes, including identifying tumor margins, locating small or deep-seated tumors, and mapping sentinel lymph nodes.
-
Pathological Correlation: Resected specimens are subjected to pathological examination to correlate fluorescence with the presence of cancerous tissue.
Summary and Future Directions
This compound and ICG represent two distinct approaches to intraoperative tumor imaging. This compound's targeted mechanism offers the potential for high specificity by binding to a cancer-associated receptor. This is particularly advantageous in tumors with high and consistent FRα expression. In contrast, ICG's reliance on the EPR effect makes it a more universal, albeit less specific, agent applicable to a broader range of solid tumors.
The choice between these agents may depend on the cancer type, the level of FRα expression, and the specific surgical goal. For instance, in FRα-positive ovarian and lung cancers, this compound has demonstrated its ability to identify additional malignant lesions missed by standard techniques. ICG remains a valuable tool for applications such as sentinel lymph node mapping and assessing tissue perfusion, and its utility in tumor localization continues to be explored.
Future research, including direct comparative studies, will be crucial to further delineate the specific clinical scenarios where each agent provides the most significant benefit. The development of novel targeted imaging agents and advancements in imaging technology will continue to refine the field of fluorescence-guided surgery, ultimately leading to more precise and effective cancer treatments.
References
- 1. This compound for imaging of pulmonary neoplasms: a promising supplement for modern surgical technique - Housman - AME Clinical Trials Review [actr.amegroups.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound for intraoperative molecular imaging of cancer in the lung: The ELUCIDATE trial - PMC [pmc.ncbi.nlm.nih.gov]
Pafolacianine: A Comparative Analysis of its Specificity for Folate Receptor Alpha (FRα) over Folate Receptor Beta (FRβ)
For Immediate Release
This guide provides a detailed comparison of the binding specificity of pafolacianine for folate receptor alpha (FRα) versus folate receptor beta (FRβ). The following sections present quantitative binding data, experimental methodologies, and visual diagrams to objectively inform researchers, scientists, and drug development professionals.
Executive Summary
This compound, a fluorescent imaging agent, is designed to target folate receptors, which are often overexpressed on the surface of cancer cells. While FRα is the primary target for cancer imaging due to its high expression in various tumors, the cross-reactivity with FRβ, predominantly expressed on activated macrophages, is a critical factor in determining imaging specificity and potential for off-target effects. Experimental data indicates that this compound exhibits a high affinity for FRα, with a binding affinity of approximately 1 nM.[1][2] However, studies also reveal that this compound binds to both FRα and FRβ with nearly equal affinity.[3] This lack of significant specificity for FRα over FRβ can lead to false-positive signals during fluorescence-guided surgery, as the agent may accumulate in areas of inflammation containing activated macrophages.[4][5]
Quantitative Binding Affinity Data
The relative binding affinity of this compound for FRα and FRβ has been assessed using competitive binding assays. The data is summarized in the table below.
| Compound | Receptor | Relative Affinity (RA) |
| This compound (OTL38) | FRα | 0.8 |
| This compound (OTL38) | FRβ | ~0.9 |
| Folic Acid | FRα | 1.0 |
| (Data sourced from a competitive binding assay using [3H]-folate. The Relative Affinity (RA) is defined as the molar ratio of the test compound to unlabeled folic acid required to displace 50% of bound [3H]-folate from the receptors.) |
Experimental Protocol: Competitive Binding Assay
The following protocol outlines the methodology used to determine the relative binding affinity of this compound for FRα and FRβ.
Objective: To determine the relative binding affinity of this compound (OTL38) for folate receptor alpha (FRα) and folate receptor beta (FRβ) in comparison to folic acid.
Materials:
-
FRα-expressing cells (e.g., KB cells)
-
FRβ-expressing cells (e.g., CHO cells engineered to express FRβ)
-
[3H]-folate (radiolabeled folic acid)
-
Unlabeled folic acid
-
This compound (OTL38)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Scintillation counter
-
Multi-well plates
Procedure:
-
Cell Culture: FRα-expressing and FRβ-expressing cells are cultured to confluency in separate multi-well plates.
-
Competition Setup: Increasing concentrations of the competitor compounds (unlabeled folic acid or this compound) are added to the wells.
-
Radioligand Addition: A constant concentration of [3H]-folate is added to all wells.
-
Incubation: The plates are incubated to allow for competitive binding to the folate receptors on the cell surface.
-
Washing: The cells are washed with cold PBS to remove unbound radioligand and competitor compounds.
-
Cell Lysis and Scintillation Counting: The cells are lysed, and the amount of bound [3H]-folate in each well is quantified using a scintillation counter.
-
Data Analysis: The concentration of the competitor compound that displaces 50% of the bound [3H]-folate (IC50) is determined. The Relative Affinity (RA) is then calculated as the molar ratio of the IC50 of the test compound to the IC50 of unlabeled folic acid.
Visualizations
Experimental Workflow: Competitive Binding Assay
Caption: Workflow for the competitive binding assay.
This compound Binding to FRα and FRβ
Caption: this compound's interaction with FRα and FRβ.
References
Unveiling Pafolacianine's In Vitro Performance: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the in vitro characteristics of a targeted fluorescent probe is paramount to its successful application. This guide provides a detailed comparison of pafolacianine's in vitro sensitivity and specificity, supported by experimental data and protocols, to aid in the evaluation of this folate receptor-targeted imaging agent.
This compound (also known as OTL38) is a fluorescent agent designed to target folate receptor alpha (FRα), a protein overexpressed in a variety of cancers, including ovarian and lung cancer. Its mechanism relies on binding to FRα with high affinity, followed by internalization into the cancer cells through receptor-mediated endocytosis. This targeted accumulation allows for the intraoperative visualization of malignant tissues when excited with near-infrared (NIR) light.
In Vitro Performance Metrics: this compound vs. Alternative Folate-Targeted Agent
To objectively assess this compound's in vitro performance, we have summarized key data from a comparative study involving this compound (OTL38) and another folate-targeted fluorescent agent, EC17. The study utilized folate receptor-positive cell lines (HeLa and KB) and a folate receptor-negative cell line (TC1) to determine the signal-to-background ratio (SBR), a measure of target-specific fluorescence.
| Parameter | This compound (OTL38) | EC17 | Reference Cell Lines |
| Fluorochrome Type | Near-Infrared (NIR) | Visible Wavelength | N/A |
| Peak Excitation | 774 nm | 470 nm | N/A |
| Peak Emission | 794 nm | 520 nm | N/A |
| Peak SBR (60 min) | ~14.9 | ~10.6 | HeLa & KB cells |
| SBR Improvement (vs. EC17) | 1.4-fold higher | N/A | HeLa & KB cells |
| Sensitivity for Low Cell Quantity | Significantly improved | Lower | HeLa & KB cells |
Table 1: In Vitro Comparison of this compound (OTL38) and EC17. Data compiled from a preclinical comparative study.[1][2][3][4]
Experimental Protocols for In Vitro Validation
The following are detailed methodologies for key in vitro experiments used to characterize the sensitivity and specificity of this compound.
Competitive Binding Assay for Receptor Affinity
This assay determines the binding affinity of this compound to the folate receptor by measuring its ability to compete with a radiolabeled form of folic acid.
Objective: To assess the relative binding affinity of this compound for the folate receptor alpha (FRα).
Materials:
-
FRα-positive cells (e.g., KB cells)
-
FRβ-positive cells (e.g., CHO cells)
-
This compound (OTL38)
-
Radiolabeled folic acid ([³H]-folate)
-
Unlabeled folic acid
-
Cell culture medium and reagents
-
Scintillation counter
Procedure:
-
Culture FRα-positive and FRβ-positive cells in appropriate multi-well plates.
-
Prepare a series of dilutions of this compound and unlabeled folic acid.
-
Incubate the cells with a constant concentration of [³H]-folate and varying concentrations of either this compound or unlabeled folic acid.
-
After incubation, wash the cells to remove unbound ligands.
-
Lyse the cells and measure the amount of bound [³H]-folate using a scintillation counter.
-
The relative affinity is determined by calculating the concentration of this compound required to displace 50% of the bound [³H]-folate compared to that of unlabeled folic acid. A study demonstrated that this compound has a relative affinity of approximately 0.8 compared to folic acid's 1.0, indicating a very similar binding affinity for FRα.[5]
Fluorescence Microscopy for Specificity and Internalization
This method visually confirms the specific binding and subsequent internalization of this compound into folate receptor-positive cells.
Objective: To demonstrate the specificity of this compound for FRα-positive cells and visualize its cellular uptake.
Materials:
-
FRα-positive cells (e.g., KB, HeLa, IGROV-1)
-
FRα-negative cells (e.g., A549, TC1, MM.1S)
-
This compound (OTL38)
-
Cell culture medium and reagents
-
Fluorescence microscope with appropriate filter sets for near-infrared imaging.
Procedure:
-
Seed both FRα-positive and FRα-negative cells onto glass-bottom dishes or chamber slides.
-
Incubate the cells with a solution containing this compound (e.g., 200 nM for 1 hour at 37°C).
-
For competition experiments, pre-incubate a set of FRα-positive cells with an excess of free folic acid before adding this compound.
-
After incubation, wash the cells multiple times with phosphate-buffered saline (PBS) to remove unbound this compound.
-
Image the cells using a fluorescence microscope.
-
Expected Results: FRα-positive cells will exhibit bright intracellular fluorescence, indicating binding and internalization of this compound. In contrast, FRα-negative cells and FRα-positive cells pre-incubated with excess free folic acid will show minimal to no fluorescence, demonstrating the specificity of this compound for the folate receptor.
Visualizing the Science: Diagrams and Pathways
To further elucidate the mechanisms and workflows involved, the following diagrams are provided.
References
- 1. (PDF) Comparison of Folate Receptor Targeted Optical Contrast Agents for Intraoperative Molecular Imaging (2015) | Elizabeth De Jesus | 79 Citations [scispace.com]
- 2. Comparison of Folate Receptor Targeted Optical Contrast Agents for Intraoperative Molecular Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of Folate Receptor Targeted Optical Contrast Agents for Intraoperative Molecular Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Assessing Pafolacianine's Cellular Receptor Cross-Reactivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of pafolacianine's binding affinity for its primary target, folate receptor alpha (FRα), and its cross-reactivity with other cellular receptors, particularly folate receptor beta (FRβ). The information is supported by experimental data and detailed methodologies to assist researchers in understanding the specificity of this fluorescent imaging agent.
Overview of this compound and its Primary Target
This compound is a fluorescent agent used for the intraoperative imaging of malignant tissues.[1][2] Its mechanism of action relies on its ability to bind to the folate receptor alpha (FRα), a protein that is overexpressed in a variety of cancers, including ovarian and lung cancer.[2][3] Normal cells, in contrast, typically express low levels of FRα.[2] This differential expression allows for the targeted accumulation of this compound in cancerous tissues. Following intravenous administration, this compound binds to FRα-expressing cells and is internalized through receptor-mediated endocytosis. When illuminated with a near-infrared (NIR) light source during surgery, the fluorescent component of this compound emits a signal, enabling surgeons to visualize the cancerous lesions in real-time.
Cross-Reactivity with Folate Receptor Beta (FRβ)
Quantitative Comparison of Binding Affinities
The binding affinity of a ligand to its receptor is a critical measure of its potency and specificity. This is often expressed as the dissociation constant (Kd), with a lower Kd value indicating a higher binding affinity.
| Compound | Receptor | Binding Affinity (Kd) |
| This compound | Folate Receptor α (FRα) | ~1 nM |
| This compound | Folate Receptor β (FRβ) | Data not publicly available |
Experimental Protocols
The determination of binding affinities is crucial for characterizing the interaction between a drug and its target receptor. A common and robust method for this is the radioligand binding assay.
Radioligand Binding Assay for Folate Receptors
This protocol describes a competitive binding assay to determine the affinity of a non-radiolabeled ligand (like this compound) by measuring its ability to displace a known radiolabeled ligand from the receptor.
1. Cell Culture and Membrane Preparation:
-
Cells engineered to express high levels of either FRα or FRβ are cultured to confluence.
-
The cells are harvested and washed with a phosphate-buffered saline (PBS) solution.
-
The cell pellet is resuspended in a cold lysis buffer and homogenized to release the cell membranes.
-
The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in a binding buffer.
2. Competitive Binding Assay:
-
The membrane preparation is incubated in multi-well plates.
-
A constant concentration of a radiolabeled folate analog (e.g., [3H]-folic acid) is added to each well.
-
A range of concentrations of the unlabeled competitor ligand (this compound) is also added to the wells.
-
The plates are incubated to allow the binding to reach equilibrium.
3. Separation and Detection:
-
The mixture is rapidly filtered through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.
-
The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
4. Data Analysis:
-
The concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is determined.
-
The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radiolabeled ligand.
Visualizing Experimental Workflows and Signaling Pathways
To further elucidate the processes involved in assessing this compound's receptor interactions, the following diagrams are provided.
References
- 1. Prospective validation of tumor folate receptor expression density with the association of this compound fluorescence during intraoperative molecular imaging–guided lung cancer resections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
A Comparative Guide to Pafolacianine and 5-ALA for Intraoperative Cancer Detection
Intraoperative fluorescence-guided surgery (FGS) represents a significant advancement in oncology, enabling surgeons to visualize malignant tissues in real-time, thereby improving the precision and completeness of tumor resection. Two prominent agents in this field are pafolacianine (Cytalux®) and 5-aminolevulinic acid (5-ALA, Gleolan®). This guide provides an objective comparison of their mechanisms, performance, and clinical protocols, supported by experimental data for researchers, scientists, and drug development professionals.
Mechanism of Action
The fundamental difference between this compound and 5-ALA lies in their targeting strategy. This compound is a targeted imaging agent, while 5-ALA relies on the differential metabolic activity of cancer cells.
This compound: This agent is a conjugate of a folate analog and a near-infrared (NIR) fluorescent dye, S0456 (related to indocyanine green).[1] Its mechanism is based on direct targeting of the folate receptor alpha (FRα), a protein frequently overexpressed on the surface of various cancer cells, including ovarian and lung cancers, but found in low levels in most healthy tissues.[1][2] Following intravenous administration, this compound circulates and binds with high affinity (~1 nM) to FRα on cancer cells.[3][4] The cell then internalizes the entire this compound-FRα complex via receptor-mediated endocytosis, leading to the accumulation of the NIR dye within the malignant cells.
References
- 1. This compound, the magic wand of intraoperative imaging of folate-receptor positive ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. This compound | C61H67N9O17S4 | CID 135565623 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
Navigating Ovarian Cancer Surgery: A Comparative Guide to Pafolacianine and Other Intraoperative Imaging Agents
For researchers, scientists, and drug development professionals, the quest for precision in oncological surgery is paramount. The ability to clearly delineate malignant tissue from healthy tissue intraoperatively can significantly impact patient outcomes. Pafolacianine (Cytalux™), a folate receptor-targeted fluorescent imaging agent, has emerged as a significant advancement in this field. This guide provides an objective comparison of this compound's performance with other intraoperative imaging alternatives, supported by experimental data, to inform ongoing research and development.
Executive Summary
This compound has demonstrated consistent efficacy in Phase II and III clinical trials for both ovarian and lung cancer by enabling surgeons to identify additional cancerous lesions not detected by standard visual and tactile inspection. This guide will delve into the inter-study variability and reproducibility of this compound imaging, compare its performance metrics with those of 5-aminolevulinic acid (5-ALA) and indocyanine green (ICG), and provide detailed experimental protocols and visualizations to offer a comprehensive overview for the scientific community.
This compound: Mechanism of Action
This compound is a fluorescent dye conjugate that targets the folate receptor-alpha (FRα), a protein that is overexpressed in a high percentage of epithelial ovarian cancers and other solid tumors.[1][2] Upon intravenous administration, this compound binds to FRα on cancer cells and is internalized through endocytosis, leading to the accumulation of the fluorescent agent within the malignant tissue.[3][4] When illuminated with a near-infrared (NIR) imaging system, the dye fluoresces, allowing for real-time visualization of cancerous lesions.[4]
Quantitative Performance of this compound
The efficacy of this compound has been evaluated in several key clinical trials. The following tables summarize the quantitative data from these studies, providing insight into its performance and inter-study consistency.
Ovarian Cancer Studies
| Study/Trial | Number of Patients (Efficacy Set) | Primary Endpoint Met | % of Patients with Additional Cancer Detected | Sensitivity | Patient-Level False Positive Rate |
| Phase III (NCT03180307) | 109 | Yes | 33.0% | 83% | 24.8% |
| Phase II | 29 | N/A | 48.3% (at least one malignant lesion not otherwise detected) | 98.0% | N/A |
Lung Cancer Studies
| Study/Trial | Number of Patients (Evaluated) | Primary Endpoint Met | % of Patients with Clinically Significant Event¹ | Sensitivity (for FRα+ lesions) | Lesion-Level False Positive Rate |
| ELUCIDATE (Phase III - NCT04241315) | 110 | Yes | 24% (at least one cancerous lesion not otherwise detected) | 80.5% | 17.5% (in patients with confirmed cancer) |
¹A clinically significant event was defined as the detection of cancer that would have been otherwise missed.
Inter-Study Variability and Reproducibility
A comparison of the Phase II and Phase III ovarian cancer trials for this compound reveals some variability in the percentage of patients with additional lesions detected (48.3% in Phase II vs. 33.0% in Phase III). This difference could be attributed to variations in patient populations, sample sizes, and study designs. However, the consistent finding across both studies is that this compound imaging leads to the identification of a significant number of malignant lesions that would otherwise be missed. The sensitivity reported in the Phase III ovarian cancer trial (83%) and the ELUCIDATE lung cancer trial (80.5% for FRα+ lesions) are comparable, suggesting a degree of reproducibility in the agent's ability to detect targeted lesions across different cancer types.
Comparison with Alternative Intraoperative Imaging Agents
While this compound is a targeted agent, other non-targeted and alternatively targeted agents are also used or are under investigation for intraoperative fluorescence-guided surgery in ovarian cancer.
| Imaging Agent | Targeting Mechanism | Pooled Sensitivity (Ovarian Cancer) | Pooled Specificity (Ovarian Cancer) | Key Limitations |
| This compound (Folate Receptor-Targeted) | Folate Receptor α (FRα) | 84% | 26% | Lower specificity leading to false positives. |
| 5-Aminolevulinic Acid (5-ALA) | Protoporphyrin IX accumulation in tumor cells | 84% | 96% | Orally administered; potential for side effects. |
| Indocyanine Green (ICG) | Enhanced Permeability and Retention (EPR) effect | High (up to 100% in one study) | Low (High false-positive rate of 62% in one study) | Non-specific uptake, high false-positive rates. |
Note: The pooled sensitivity and specificity data are from a 2024 systematic review and meta-analysis. Individual study results may vary.
Experimental Protocols
This compound Administration and Imaging Workflow
The following diagram outlines the typical experimental workflow for the use of this compound in a clinical trial setting.
Detailed Methodology for this compound Administration (based on Phase III Ovarian Cancer Trial - NCT03180307):
-
Patient Eligibility: Adult female patients with known or suspected ovarian cancer scheduled for cytoreductive surgery.
-
Dosage: A single intravenous infusion of this compound at a dose of 0.025 mg/kg.
-
Administration: The infusion is administered over 60 minutes.
-
Timing: The infusion should be completed between 1 and 9 hours prior to surgery.
-
Pre-medication: To manage potential infusion-related reactions such as nausea, antiemetics may be administered prior to this compound infusion.
-
Dietary Restrictions: Patients should avoid folate, folic acid, or folate-containing supplements for 48 hours before this compound administration.
Conclusion
This compound represents a valuable tool in the armamentarium of the surgical oncologist, consistently demonstrating the ability to detect additional malignant lesions in both ovarian and lung cancer surgeries. While inter-study variability exists, the overall data supports its efficacy. In comparison to other agents, this compound's targeted nature offers high sensitivity, though its specificity is lower than that of 5-ALA. The non-specific nature of ICG leads to high false-positive rates, making it a less reliable agent for definitive tumor identification.
For researchers and drug development professionals, the data presented underscores the importance of targeted approaches in intraoperative imaging. Future research should focus on improving the specificity of targeted agents like this compound and conducting head-to-head comparative trials to definitively establish the superiority of one agent over another. The continued development and refinement of intraoperative imaging technologies hold the promise of improving surgical outcomes and, ultimately, patient survival.
References
Evaluating Pafolacianine in FRα-Negative Cancer Models: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of pafolacianine's performance in folate receptor-alpha (FRα)-negative cancer models against alternative imaging agents. Experimental data and detailed methodologies are presented to support the evaluation.
This guide evaluates this compound in the context of FRα-negative cancers and presents a comparison with two alternative, non-FRα-targeted intraoperative imaging agents: Indocyanine Green (ICG) and 5-aminolevulinic acid (5-ALA).
This compound in FRα-Negative Models: Lack of Target Engagement
The core principle of this compound's function is its molecular specificity for FRα. The agent consists of a folate analog conjugated to a near-infrared (NIR) fluorescent dye.[1] Upon intravenous administration, the folate component targets and binds to FRα on the surface of cancer cells, leading to the accumulation of the fluorescent dye within the tumor. This targeted delivery is essential for generating a high-contrast signal that distinguishes malignant tissue from surrounding healthy tissue during surgery.
In the absence of FRα expression, as is the case in FRα-negative cancer models, this compound has no specific cellular target to bind to. As a result, the agent does not accumulate in tumor tissue and fails to generate a fluorescent signal. This has been demonstrated in studies where FRα-negative tumors, such as certain squamous cell carcinomas, do not exhibit fluorescence after this compound administration. While some research suggests a potential for cross-reactivity with folate receptor beta (FRβ), which is expressed on tumor-associated macrophages, this does not confer specific fluorescence to FRα-negative cancer cells themselves.
Alternatives for FRα-Negative Cancer Imaging
Given the limitations of this compound in FRα-negative settings, alternative imaging agents with different mechanisms of action are necessary. This guide focuses on two such alternatives: ICG and 5-ALA.
Indocyanine Green (ICG): ICG is a non-specific NIR fluorescent dye that accumulates in tumors through the Enhanced Permeability and Retention (EPR) effect. The leaky vasculature and poor lymphatic drainage characteristic of many solid tumors allow for the passive accumulation of ICG, irrespective of the tumor's receptor status. This makes ICG a viable option for imaging a broad range of cancers, including those that are FRα-negative.
5-aminolevulinic acid (5-ALA): 5-ALA is a precursor in the heme biosynthesis pathway. When administered exogenously, it is preferentially taken up by cancer cells and metabolized into the fluorescent molecule protoporphyrin IX (PpIX). Differences in enzymatic activity between cancer and normal cells lead to the selective accumulation of PpIX in malignant tissues, which can then be visualized under blue light. This mechanism is also independent of FRα expression.
Comparative Performance Data
The following tables summarize the performance of this compound, ICG, and 5-ALA in various cancer models. It is important to note that direct head-to-head comparisons in exclusively FRα-negative models are limited in the literature. The data for ICG and 5-ALA are drawn from studies on cancers that are often FRα-negative or where the FRα status was not a selection criterion.
| Agent | Cancer Model | Sensitivity | Specificity | Tumor-to-Background Ratio (TBR) | Citation(s) |
| This compound | FRα-positive Lung Adenocarcinoma | 95% | N/A | 3.11 ± 0.31 | |
| FRα-negative Squamous Cell Carcinoma | No fluorescence observed | N/A | 1.89 ± 0.29 | ||
| Indocyanine Green (ICG) | Peritoneal Metastases (various origins) | 72.4% - 100% | 54.2% - 100% | 1.8 - 2.06 | |
| Murine Breast Cancer Model | N/A | N/A | 1.96 ± 1.53 | ||
| 5-aminolevulinic acid (5-ALA) | Brain Metastases (various origins) | 27.6% - 86.9% (variable) | N/A | N/A | |
| Malignant Glioma | High | High | N/A |
N/A: Not available in the cited literature.
Experimental Protocols
Detailed methodologies for the application of these imaging agents are crucial for reproducible research.
This compound Administration Protocol (for FRα-positive models)
-
Dosage: 0.025 mg/kg of this compound is administered.
-
Administration: Intravenous infusion over 60 minutes.
-
Timing: The infusion is completed 1 to 9 hours prior to intraoperative imaging.
-
Imaging: A near-infrared imaging system with an excitation wavelength of 760-785 nm and an emission detection range of 790-815 nm is used.
Indocyanine Green (ICG) Intraoperative Imaging Protocol
-
Dosage: 0.25 mg/kg of ICG is administered.
-
Administration: Intravenous bolus injection.
-
Timing: The injection is performed after the initial surgical exploration.
-
Imaging: A near-infrared fluorescence imaging system is used to detect fluorescent lesions.
5-aminolevulinic acid (5-ALA) Administration and Imaging Protocol
-
Dosage: 20 mg/kg of 5-ALA hydrochloride is administered.
-
Administration: Oral administration, dissolved in drinking water.
-
Timing: Administered 2 to 4 hours before the induction of anesthesia.
-
Imaging: A surgical microscope equipped with a blue light source (e.g., 405 nm) is used to excite PpIX, and the resulting red fluorescence is observed.
Visualizing the Workflow
The following diagram illustrates a generalized experimental workflow for evaluating intraoperative imaging agents in cancer models.
Caption: Experimental workflow for evaluating imaging agents.
Signaling and Uptake Mechanisms
The following diagrams illustrate the distinct mechanisms of uptake for this compound, ICG, and 5-ALA.
Caption: this compound's FRα-dependent uptake mechanism.
Caption: ICG's EPR-based accumulation mechanism.
References
Safety Operating Guide
Navigating the Disposal of Pafolacianine: A Guide for Laboratory Professionals
Absence of Specific Guidance: As of this writing, specific, publicly available disposal procedures for the fluorescent imaging agent pafolacianine (Cytalux®) have not been established by the manufacturer or regulatory bodies. In the absence of explicit instructions, researchers, scientists, and drug development professionals must adhere to established best practices for hazardous and pharmaceutical waste management. This guide provides a procedural framework based on general principles to ensure safety and regulatory compliance.
All handling and disposal activities must be performed in consultation with your institution's Environmental Health and Safety (EHS) department and in accordance with local, state, and federal regulations.
I. Essential Safety and Handling Information
Prior to disposal, it is crucial to understand the known safety profile of this compound. This information, while primarily for clinical use, informs the necessary precautions for handling the compound in a laboratory setting.
| Category | Key Safety and Handling Information | Citations |
| Primary Hazard | Potential for embryo-fetal toxicity. Advise females of reproductive potential of the risks. | [1] |
| Infusion Reactions | Can cause infusion-related reactions such as nausea, vomiting, abdominal pain, and flushing. While related to administration, this suggests the compound is biologically active. | [1][2][3] |
| Personal Protective Equipment (PPE) | When handling this compound solutions, standard laboratory PPE, including a lab coat, safety glasses, and chemical-resistant gloves, is required. | [4] |
| Spill Management | In case of a spill, use an inert absorbent material. Collect the waste in a sealed, properly labeled hazardous waste container. | |
| Diluent | Use only 5% Dextrose Injection for dilution. Incorrect diluents can cause this compound to aggregate, which may alter its properties. |
II. General Principles of Pharmaceutical Waste Disposal
This compound waste should be managed as potentially hazardous pharmaceutical waste. The U.S. Environmental Protection Agency (EPA) regulates such waste under the Resource Conservation and Recovery Act (RCRA). A core principle is the strict prohibition against disposing of hazardous pharmaceutical waste by flushing it down a sink or toilet.
The following workflow provides a logical approach to managing this compound waste from generation to disposal.
III. Experimental Protocol: Disposal of this compound Waste
This protocol outlines the step-by-step process for disposing of waste contaminated with this compound.
1. Waste Characterization and Segregation:
-
Assume Hazardous Nature: In the absence of a specific Safety Data Sheet (SDS) detailing disposal, treat all this compound and contaminated materials as hazardous pharmaceutical waste.
-
Segregate at the Source: Do not mix this compound waste with non-hazardous laboratory trash. All items that have come into contact with this compound must be segregated. This includes:
-
Bulk Waste: Unused or expired vials of this compound, partially used IV bags, and materials from a significant spill. This waste is considered RCRA hazardous and must be placed in a designated black container.
-
Trace Waste: "RCRA empty" containers (containing less than 3% residual drug), used gloves, gowns, absorbent pads, and IV tubing. These items should be placed in a designated yellow container for incineration.
-
2. Packaging and Containment:
-
Use Approved Containers: Place waste into appropriate, leak-proof, and puncture-resistant containers as designated by your institution's EHS department. These containers are often color-coded (e.g., black for hazardous, yellow for trace chemo waste).
-
Sharps: Any contaminated sharps (e.g., needles, glass vials) must be placed in a dedicated, puncture-proof sharps container labeled for "Chemo Sharps" or hazardous waste.
-
Container Limits: Do not overfill containers. Seal them securely when they are approximately three-quarters full to prevent spills.
3. Labeling:
-
Clear Identification: All waste containers must be clearly labeled as "Hazardous Waste."
-
Detailed Information: The label must include the chemical name ("this compound Waste"), accumulation start date, and associated hazard characteristics (e.g., "Toxic," "Chemotherapeutic"). Follow all institutional and Department of Transportation (DOT) labeling requirements.
4. Storage and Removal:
-
Secure Storage: Store sealed and labeled containers in a designated and secure Satellite Accumulation Area until they are collected.
-
Professional Disposal: Arrange for pickup and disposal through your institution's EHS department. This ensures the waste is transported by a licensed hazardous waste vendor to a permitted treatment and disposal facility. The most common treatment method for this type of waste is incineration.
References
Essential Safety and Logistical Information for Handling Pafolacianine
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols and logistical guidance for the handling and disposal of Pafolacianine (also known by its brand name, Cytalux™) in a laboratory setting. Given that this compound is a fluorescent imaging agent used in clinical settings, this guide focuses on its safe management during research and development activities.
Personal Protective Equipment (PPE) and General Handling
While a specific Safety Data Sheet (SDS) for laboratory use of this compound is not publicly available, standard laboratory best practices for handling chemical compounds should be strictly followed. The following personal protective equipment is essential:
-
Eye Protection: Wear safety glasses with side shields or goggles.
-
Hand Protection: Use nitrile or latex gloves. Change gloves immediately if they become contaminated.
-
Body Protection: A standard laboratory coat is required.
-
Respiratory Protection: If there is a risk of aerosolization of a powdered form of the compound or when handling solutions outside of a fume hood, a properly fitted respirator is recommended.
Handling Precautions:
-
Avoid direct contact with skin, eyes, and clothing.
-
Handle this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Prevent the formation of dust or aerosols.
-
Wash hands thoroughly after handling.
Quantitative Data Summary
The following table summarizes key quantitative information for this compound, gathered from clinical and pharmacological data.
| Property | Value | Source(s) |
| Recommended Clinical Dose | 0.025 mg/kg | [1][2][3] |
| Administration | Intravenous infusion over 60 minutes | [1][4] |
| Appearance | Dark bluish-green, clear aqueous solution | |
| Peak Absorption (NIR) | 776 nm | |
| Peak Emission (NIR) | 796 nm | |
| Plasma Protein Binding | 93.7% | |
| Elimination Half-Life | 0.44 ± 0.23 hours | |
| Excretion | Approximately 35% recovered in urine (19.1%) and feces (15.8%) after 3-5 weeks |
Procedural Guidance: Preparation, Storage, and Disposal
Storage:
-
Store this compound frozen at -25°C to -15°C (-13°F to 5°F).
-
Keep in the original carton to protect from light.
-
Once diluted for experimental use, it is recommended to store the solution refrigerated at 2°C to 8°C (36°F to 46°F) for no more than 24 hours and protected from light.
Preparation of Solutions:
-
Use aseptic techniques for the preparation of solutions.
-
For clinical use, this compound is diluted in 5% Dextrose Injection. Using other diluents may cause aggregation of the compound.
-
For research purposes, ensure the chosen solvent is compatible and will not cause precipitation or degradation.
Spill Management:
-
In case of a spill, wear appropriate PPE.
-
Absorb the spill with an inert material (e.g., vermiculite, sand, or earth).
-
Place the contaminated material in a sealed container for disposal.
-
Clean the spill area thoroughly with a suitable detergent and water.
Disposal:
-
Dispose of unused this compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.
-
Do not dispose of down the drain or in regular trash.
Logical Workflow for Handling this compound in a Research Setting
The following diagram illustrates the key steps for the safe handling of this compound from receipt to disposal in a laboratory environment.
Caption: Workflow for Safe Handling of this compound in the Lab.
Mechanism of Action Signaling Pathway
This compound functions by targeting the folate receptor alpha (FRα), which is often overexpressed on the surface of cancer cells. The following diagram illustrates this mechanism.
Caption: Mechanism of this compound Action.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
